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Apelin-36 (human)

Cat. No.: B1151249
CAS No.: 252642-12-9
M. Wt: 4195.9
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Description

Discovery and Initial Characterization of the Apelin Receptor (APJ) and its Endogenous Ligands

The journey into the apelinergic system began not with the ligand, but with its receptor. In 1993, a G-protein coupled receptor (GPCR) was identified through homology cloning. guidetopharmacology.org This receptor, designated APJ, exhibited significant sequence similarity (54% in the transmembrane regions) to the angiotensin II receptor type 1 (AT1), yet it did not bind to angiotensin II, classifying it as an "orphan" receptor with no known endogenous ligand. guidetopharmacology.orgahajournals.org The gene encoding this receptor is now officially known by the HUGO gene symbol APLNR. guidetopharmacology.org The human apelin receptor is composed of 380 amino acids and possesses the characteristic seven-transmembrane domain structure of a class A GPCR. guidetopharmacology.org

The search for APJ's natural binding partner culminated in 1998 with the isolation and characterization of a 36-amino acid peptide from bovine stomach extracts. guidetopharmacology.orgfrontiersin.org This peptide was named "apelin" for being the AP J e ndogenous li gan d. nih.gov The discovery of apelin was a pivotal moment, "deorphanizing" the APJ receptor and paving the way for the exploration of the newly identified apelinergic system. nih.gov Subsequent research confirmed that apelin binds with high affinity to the APJ receptor, initiating a cascade of intracellular signaling events. rndsystems.comtocris.comclinisciences.com

Overview of Apelin Isoforms with Specific Emphasis on Apelin-36 (B1139625) (human) as a Processed Form of Preproapelin

Apelin is not a single entity but rather a family of peptide isoforms derived from a larger precursor protein. arvojournals.orgmayflowerbio.com This precursor, a 77-amino acid preproprotein called preproapelin, is encoded by the APLN gene. guidetopharmacology.orgarvojournals.org Through post-translational modification, preproapelin is cleaved to generate several biologically active apelin fragments. arvojournals.orgembopress.org

The primary cleavage of preproapelin results in a 55-residue isoform known as proapelin or apelin-55. phoenixpeptide.com Further processing of proapelin at specific sites gives rise to shorter, C-terminal fragments, including Apelin-36, Apelin-17, and Apelin-13 (B560349). nih.govphoenixpeptide.com Apelin-36 represents the 36-amino acid C-terminal portion of preproapelin. researchgate.net The presence of pairs of basic amino acid residues in the proapelin sequence suggests that prohormone convertases, such as furin, are involved in this processing. nih.govembopress.org

While various apelin isoforms exist, Apelin-36 is a significant form found in several tissues. nih.govresearchgate.net For instance, Apelin-36 is the predominant form in rat lung, testis, and uterus, as well as in bovine colostrum. nih.govresearchgate.net Although shorter isoforms like Apelin-13 and Apelin-17 are often more potent activators of the apelin receptor in certain contexts, Apelin-36 exhibits distinct biological activities and a high binding affinity for the receptor. ahajournals.orgmayflowerbio.com

Table 1: Key Characteristics of Apelin-36 (human)

Characteristic Value
Molecular Weight 4195.87 g/mol rndsystems.comclinisciences.com
Chemical Formula C₁₈₄H₂₉₇N₆₉O₄₃S rndsystems.com
Amino Acid Sequence LVQPRGSRNGPGPWQGGRRKFRRQRPRLSHKGPMPF rndsystems.comphoenixpeptide.com
CAS Number 252642-12-9 rndsystems.com

Foundational Research Trajectory and Broad Biological Significance of the Apelin-36 (human) System

Initial research following the discovery of apelin and its receptor quickly established the widespread distribution of the apelinergic system throughout the body, including the central nervous system and peripheral tissues such as the heart, lungs, and adipose tissue. arvojournals.orgutoronto.ca This broad expression hinted at its involvement in a wide array of physiological functions. arvojournals.org

The apelinergic system, with Apelin-36 as a key component, is now recognized for its significant roles in:

Cardiovascular Regulation: The system is a critical regulator of cardiovascular function. mayflowerbio.comphoenixpeptide.combiosynth.com Apelin peptides, including Apelin-36, have been shown to influence blood pressure and cardiac contractility. clinisciences.combiosynth.com In fact, apelin is considered one of the most potent endogenous positive inotropic substances identified. ahajournals.org

Fluid Homeostasis: The apelin system plays a role in regulating body fluid balance. rndsystems.comtocris.comarvojournals.org

Metabolic Function: It is involved in metabolic processes, including glucose homeostasis. clinisciences.combiosynth.com

Angiogenesis: Research has indicated that apelin is a novel angiogenic factor. dovepress.com

Immune Response: Apelin-36 has demonstrated an inhibitory effect on cytokine production, suggesting a role in modulating immune responses. mayflowerbio.comuniprot.org

HIV-1 Co-receptor Activity: The apelin receptor, APJ, can act as a co-receptor for certain strains of HIV-1, and Apelin-36 can block the entry of these viruses into cells. rndsystems.comtocris.comuniprot.org

Structure

2D Structure

Chemical Structure Depiction
 B1151249 Apelin-36 (human) CAS No. 252642-12-9

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-1-[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C184H297N69O43S/c1-98(2)80-106(187)147(266)247-146(100(5)6)172(291)239-120(58-61-138(190)258)174(293)252-77-32-53-133(252)169(288)235-109(42-20-65-209-177(192)193)148(267)220-91-142(262)226-128(95-254)164(283)232-115(47-25-70-214-182(202)203)157(276)243-126(86-139(191)259)151(270)222-93-143(263)248-73-28-50-130(248)166(285)223-94-145(265)250-75-30-52-132(250)168(287)244-124(84-103-87-217-107-39-15-14-38-105(103)107)162(281)233-117(56-59-136(188)256)150(269)219-89-140(260)218-90-141(261)225-110(43-21-66-210-178(194)195)152(271)229-112(44-22-67-211-179(196)197)153(272)228-111(41-17-19-64-186)156(275)241-123(82-101-34-10-8-11-35-101)161(280)231-114(46-24-69-213-181(200)201)154(273)230-113(45-23-68-212-180(198)199)155(274)234-118(57-60-137(189)257)159(278)237-119(49-27-72-216-184(206)207)173(292)251-76-31-54-134(251)170(289)236-116(48-26-71-215-183(204)205)158(277)240-122(81-99(3)4)160(279)246-129(96-255)165(284)242-125(85-104-88-208-97-224-104)163(282)227-108(40-16-18-63-185)149(268)221-92-144(264)249-74-29-51-131(249)167(286)238-121(62-79-297-7)175(294)253-78-33-55-135(253)171(290)245-127(176(295)296)83-102-36-12-9-13-37-102/h8-15,34-39,87-88,97-100,106,108-135,146,217,254-255H,16-33,40-86,89-96,185-187H2,1-7H3,(H2,188,256)(H2,189,257)(H2,190,258)(H2,191,259)(H,208,224)(H,218,260)(H,219,269)(H,220,267)(H,221,268)(H,222,270)(H,223,285)(H,225,261)(H,226,262)(H,227,282)(H,228,272)(H,229,271)(H,230,273)(H,231,280)(H,232,283)(H,233,281)(H,234,274)(H,235,288)(H,236,289)(H,237,278)(H,238,286)(H,239,291)(H,240,277)(H,241,275)(H,242,284)(H,243,276)(H,244,287)(H,245,290)(H,246,279)(H,247,266)(H,295,296)(H4,192,193,209)(H4,194,195,210)(H4,196,197,211)(H4,198,199,212)(H4,200,201,213)(H4,202,203,214)(H4,204,205,215)(H4,206,207,216)/t106-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,146-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSHPNNQNFBJMK-ZWVJBCNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NCC(=O)N2CCCC2C(=O)NCC(=O)N3CCCC3C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)N7CCCC7C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC8=CN=CN8)C(=O)NC(CCCCN)C(=O)NCC(=O)N9CCCC9C(=O)NC(CCSC)C(=O)N1CCCC1C(=O)NC(CC1=CC=CC=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N2CCC[C@H]2C(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N7CCC[C@H]7C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC8=CN=CN8)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N9CCC[C@H]9C(=O)N[C@@H](CCSC)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C184H297N69O43S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4196 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Biogenesis and Post Translational Processing of Apelin 36 Human

Genomic Origin and Preproapelin Synthesis

Apelin-36 (B1139625) is a biologically active peptide derived from a larger precursor protein encoded by the APLN gene in humans. genecards.org This gene is located on the long arm of the X chromosome at position Xq26.1. genecards.orgwikipedia.org The transcription and translation of the APLN gene result in the synthesis of a 77-amino acid preproprotein. wikipedia.orgnih.gov This initial protein product contains a signal peptide at its N-terminus, which directs its translocation into the endoplasmic reticulum for further processing. wikipedia.orgresearchgate.net Following the cleavage of this signal peptide, a 55-amino acid protein known as proapelin (or apelin-55) is generated. nih.govnih.gov This proapelin serves as the substrate for subsequent enzymatic cleavage that ultimately yields various apelin isoforms, including Apelin-36. nih.govnih.gov

Enzymatic Cleavage and Proteolytic Maturation Pathways of Apelin-36

The generation of Apelin-36 and other apelin isoforms from the proapelin precursor is a complex process involving specific endoproteases. The traditional model of apelin processing suggested a sequential cleavage cascade where proapelin is first converted to the longest active isoform, Apelin-36, which is then further processed into shorter, more potent isoforms like apelin-17 and apelin-13 (B560349). nih.govresearchgate.net However, recent research has introduced alternative and more direct pathways.

Proprotein convertases (PCs) are a family of serine proteases that play a crucial role in the maturation of many precursor proteins. frontiersin.org The sequence of proapelin contains multiple dibasic amino acid motifs, which are characteristic cleavage sites for PCs. nih.gov One of the key enzymes identified in apelin processing is proprotein convertase subtilisin/kexin type 3 (PCSK3), also known as furin. nih.govresearchgate.net

Contrary to the sequential processing model, some studies have demonstrated that PCSK3 can directly cleave proapelin to generate apelin-13, without the intermediate formation of Apelin-36 or apelin-17. nih.govresearchgate.net This suggests a more direct and specific pathway for the production of certain apelin isoforms. It is proposed that other, yet to be fully identified, endoproteases may be responsible for the generation of the longer Apelin-36 and apelin-17 isoforms. nih.govresearchgate.net This newer model posits that proapelin can be cleaved into various bioactive isoforms directly from its proprotein stage by different endoproteases, including PCSK3. nih.govresearchgate.net

Table 1: Proposed Models of Proapelin Processing

Model Description Key Enzymes Primary Products
Sequential Cleavage Model Proapelin is first cleaved to Apelin-36, which is then further processed to shorter isoforms. Unspecified endoproteases Apelin-36, then Apelin-17, Apelin-13
Direct Cleavage Model Proapelin is directly cleaved into various bioactive isoforms by specific endoproteases. PCSK3/Furin, other unidentified endoproteases Apelin-13 (by PCSK3), Apelin-36/-17 (by others)

While initial hypotheses centered on intracellular processing of apelin, there is growing evidence for extracellular maturation pathways. nih.gov The detection of intact proapelin (apelin-55) in extracellular fluids like colostrum, milk, and plasma suggests that it can be secreted and then processed in the extracellular space. nih.gov This extracellular processing appears to be cell-type dependent, leading to different profiles of apelin isoforms. nih.govnih.govelsevierpure.com For instance, studies have shown that differentiated 3T3-L1 adipocytes can produce Apelin-36 from exogenously applied apelin-55. nih.govnih.govelsevierpure.com This extracellular processing provides a mechanism to regulate the generation of specific apelin isoforms at their sites of action. nih.gov

Differential Tissue Distribution and Expression Patterns of Apelin-36 Isoforms (Pre-clinical Context)

The expression of apelin and its various isoforms, including Apelin-36, exhibits significant tissue-specific variation. In preclinical studies using rats, both apelin mRNA and immunoreactive apelin have been found to be highly expressed in the lung and mammary gland. sigmaaldrich.comnih.gov

Analysis of the molecular forms of apelin in different tissues has revealed that longer isoforms, with sizes similar to Apelin-36, are the predominant forms in the lung, testis, and uterus. nih.gov In contrast, the mammary gland contains both these longer forms and shorter forms, which are close in size to apelin-13. nih.gov This differential distribution suggests that the post-translational processing of proapelin is regulated in a tissue-specific manner, leading to the localized enrichment of particular apelin isoforms. nih.gov

Table 2: Predominant Apelin Isoform Distribution in Rat Tissues

Tissue Predominant Apelin Isoform(s)
Lung Long forms (Apelin-36-like)
Testis Long forms (Apelin-36-like)
Uterus Long forms (Apelin-36-like)
Mammary Gland Long and short forms (Apelin-36 and Apelin-13-like)

Apelin 36 Human Receptor Interaction and Pharmacological Properties

Characterization of High-Affinity Binding to the Apelin Receptor (APJ)

Apelin-36 (B1139625) binds with high affinity to the human APJ receptor. medchemexpress.comrndsystems.comtocris.com Studies utilizing HEK 293 cells expressing the human APJ receptor have determined a pIC50 value of 8.61 for Apelin-36, indicating a strong binding interaction in the nanomolar range. medchemexpress.comrndsystems.comtocris.commedchemexpress.com Further research has reported an EC50 of 20 nM for its agonistic activity. medchemexpress.comrndsystems.comtocris.commedchemexpress.com In Chinese hamster ovary (CHO) cells engineered to express the human APJ, Apelin-36 demonstrated a dissociation constant (Kd) of 6.3 pM. bioscientifica.com The N-terminal domain of the APJ receptor is considered crucial for ligand binding. jcdr.net

Ligand-Receptor Complex Formation and Subsequent Conformational Dynamics

The binding of Apelin-36 to the APJ receptor induces a conformational change in the receptor, which is the initial step for the activation of associated G proteins. jcdr.netresearchgate.net This leads to the dissociation of Guanosine Diphosphate (GDP) and the binding of Guanosine Triphosphate (GTP) to the G protein. jcdr.net Computational docking and simulation studies suggest that Apelin-36 wraps around the APJ receptor, with its C-terminal region inserting into a deep binding pocket. embopress.org This interaction is predicted to have a high binding energy. embopress.org The binding of Apelin-36 to the APJ receptor can lead to the formation of an APJ/Apelin-36 complex that is subsequently internalized. frontiersin.org

Comparative Analysis of Apelin-36 and Shorter Isoforms in APJ Binding Affinity and Dissociation Kinetics

The apelinergic system includes several active isoforms of varying lengths, such as Apelin-17 and Apelin-13 (B560349), which are derived from the same precursor protein as Apelin-36. mayflowerbio.comfrontiersin.org While all these isoforms bind to the APJ receptor, they exhibit different binding affinities and potencies. frontiersin.orgfrontiersin.org

In CHO cells expressing the human APJ, Apelin-36 was found to have a higher affinity (Kd=6.3 pM) compared to Apelin-13 (Kd=22.3 pM). bioscientifica.com Consistent with its higher affinity, Apelin-36 dissociates from the APJ receptor more slowly than Apelin-13. bioscientifica.comjacc.org This prolonged receptor occupancy by Apelin-36 is thought to contribute to its sustained biological activity. jacc.org

Conversely, some studies have reported that shorter apelin isoforms, like Apelin-13 and Apelin-17, exhibit more potent activity in certain cellular assays, such as inducing cellular acidification, compared to Apelin-36. nih.govahajournals.org The binding affinities for various apelin isoforms have been determined to be in the nanomolar range, with one study reporting an inhibition constant (Ki) of 1.735 nM for Apelin-36, 4.651 nM for Apelin-17, and 8.336 nM for Apelin-13. frontiersin.org

The differential binding affinities and dissociation kinetics of the apelin isoforms lead to distinct patterns of receptor trafficking. Apelin-13's rapid dissociation allows for the quick recycling of the APJ receptor back to the cell surface. nih.govcdnsciencepub.com In contrast, the more stable interaction of Apelin-36 with the receptor leads to prolonged intracellular sequestration of the receptor-ligand complex. nih.govcdnsciencepub.comresearchgate.net

Table 1: Comparative Binding Affinities of Apelin Isoforms to the APJ Receptor

Isoform Binding Affinity (Kd or Ki) Cell Line Reference
Apelin-36 (human) 6.3 pM (Kd) CHO-K1 bioscientifica.com
Apelin-13 (human) 22.3 pM (Kd) CHO-K1 bioscientifica.com
Apelin-36 (human) 1.735 nM (Ki) Not Specified frontiersin.org
Apelin-17 (human) 4.651 nM (Ki) Not Specified frontiersin.org
Apelin-13 (human) 8.336 nM (Ki) Not Specified frontiersin.org

Biased Agonism of Apelin-36 at the APJ Receptor: G Protein-Dependent vs. β-Arrestin-Dependent Signaling Bias

Upon activation by Apelin-36, the APJ receptor can signal through two main pathways: the G protein-dependent pathway and the β-arrestin-dependent pathway. frontiersin.orgfrontiersin.org Biased agonism refers to the ability of a ligand to preferentially activate one of these pathways over the other.

Apelin-36, along with other apelin isoforms, activates G protein-dependent signaling, primarily through Gαi, which leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. frontiersin.orgfrontiersin.org It can also couple to Gαq/11 to activate the protein kinase C (PKC) pathway. frontiersin.org

The interaction with β-arrestin is crucial for receptor desensitization and internalization. frontiersin.org Different apelin isoforms exhibit distinct profiles in their ability to recruit β-arrestin. Longer isoforms like Apelin-36 and Apelin-17 are suggested to be more effective at recruiting β-arrestin compared to the shorter Apelin-13. frontiersin.org Specifically, Apelin-36 induces a sustained association with β-arrestin, leading to the sequestration and degradation of the receptor. nih.govcdnsciencepub.comresearchgate.net In contrast, Apelin-13's interaction with β-arrestin is more transient, allowing for receptor recycling. frontiersin.orgresearchgate.net

Some studies suggest that Apelin-36 may exhibit a bias towards G protein signaling. frontiersin.org For instance, modified Apelin-36 analogs have been shown to be G protein-biased agonists, displaying higher potency for cAMP inhibition (a G protein-mediated event) compared to β-arrestin recruitment. nih.govresearchgate.net One study indicated that Apelin-36 showed a negative bias towards the APJ-β-arrestin2-AP2 pathway. frontiersin.org The structural differences between the apelin isoforms are thought to underlie their distinct signaling biases. frontiersin.org

Table 2: Signaling Bias of Apelin Isoforms at the APJ Receptor

Ligand Preferential Signaling Pathway Key Findings Reference
Apelin-36 (human) G protein-dependent (suggested) Shows negative bias towards β-arrestin2-AP2 pathway. frontiersin.org Analogs are G protein biased. nih.govresearchgate.net frontiersin.orgnih.govresearchgate.net
Apelin-17 (human) β-arrestin-dependent Better able to recruit β-arrestin and internalize the receptor compared to Apelin-13. frontiersin.org frontiersin.org
Apelin-13 (human) G protein-dependent Loss of the C-terminal phenylalanine can lead to a bias in G protein signaling. frontiersin.org frontiersin.org

Heterodimerization of the APJ Receptor with Other G Protein-Coupled Receptors and its Modulation of Apelin-36 Signaling

The APJ receptor can form homodimers and heterodimers with other GPCRs, which can significantly modulate its function and signaling. scienceopen.combohrium.com This dimerization is a critical aspect of GPCR biology, influencing agonist affinity, signaling specificity, and receptor trafficking. nih.gov

Evidence suggests that the APJ receptor can form heterodimers with the angiotensin II type 1 receptor (AT1R) and the neurotensin (B549771) receptor 1 (NTSR1). nih.govguidetopharmacology.org The formation of these heterodimers can be either constitutive or induced by agonist stimulation. nih.gov

The heterodimerization of the APJ receptor can alter the signaling output in response to Apelin-36. For example, the APJ/NTSR1 heterodimer has been shown to enhance the activation of the ERK1/2 pathway and increase cell proliferation through a Gαq-mediated mechanism upon agonist stimulation. nih.gov This highlights a potential for crosstalk between the apelinergic system and other signaling pathways, which could have important physiological implications. The ability of the APJ receptor to form these complexes adds another layer of complexity to the pharmacological actions of Apelin-36.

Intracellular Signaling Cascades Activated by Apelin 36 Human

G Protein-Dependent Signaling Pathways Initiated by Apelin-36 (B1139625)

Upon activation by Apelin-36, the APJ receptor primarily couples to inhibitory G proteins (Gαi/o) and to a lesser extent, Gαq/11 proteins, to orchestrate downstream signaling events. mdpi.comnih.govnih.gov

Gαi/o Coupling and Inhibition of Cyclic AMP (cAMP) Production

A primary and well-established signaling outcome of Apelin-36 binding to the APJ receptor is the coupling to Gαi/o proteins. nih.govbioscientifica.com This interaction leads to the inhibition of adenylyl cyclase activity, resulting in a decrease in the intracellular production of the second messenger cyclic AMP (cAMP). nih.govfrontiersin.org The reduction in cAMP levels subsequently attenuates the activity of protein kinase A (PKA). mdpi.comnih.gov This inhibitory effect on the cAMP/PKA pathway has been demonstrated in various cell types and is a hallmark of apelin receptor signaling. nih.govfrontiersin.org Studies using pertussis toxin (PTX), a known inhibitor of Gαi/o protein signaling, have confirmed the involvement of this G protein subtype in mediating the inhibitory action of Apelin-36 on cAMP accumulation. nih.govbioscientifica.comfrontiersin.org The preferential coupling to Gαi1 and Gαi2 over Gαi3 has been observed in some cellular contexts. nih.govbioscientifica.com

Gq/11 Coupling and Activation of the Protein Kinase C (PKC) Pathway

In addition to Gαi/o, the APJ receptor can also couple to Gαq/11 proteins in response to Apelin-36 stimulation. nih.govfrontiersin.org This coupling activates phospholipase C-β (PLC-β), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). mdpi.comnih.govresearchgate.net IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). mdpi.comnih.gov The concurrent generation of DAG and the increase in intracellular Ca2+ levels synergistically activate members of the protein kinase C (PKC) family. mdpi.comnih.govnih.gov This activation of the PKC pathway is a key event in mediating some of the physiological effects of Apelin-36. nih.gov

Activation of Extracellular Signal-Regulated Kinases 1/2 (ERK1/2) through G Protein-Coupled Mechanisms

The activation of the extracellular signal-regulated kinases 1/2 (ERK1/2), members of the mitogen-activated protein kinase (MAPK) family, is a significant downstream consequence of Apelin-36 signaling. portlandpress.comuniprot.org This activation can occur through both Gαi/o and Gαq/11 dependent pathways. mdpi.comnih.gov The Gαi/o-mediated activation of ERK1/2 is often dependent on the prior activation of PKC. mdpi.comnih.gov Similarly, the Gαq/11-PLC-PKC axis also culminates in the phosphorylation and activation of ERK1/2. mdpi.comnih.gov Studies have shown that both Apelin-13 (B560349) and Apelin-36 can induce the phosphorylation of ERK1/2, which is crucial for processes like cell proliferation and migration. frontiersin.orgfrontiersin.org The kinetics of ERK1/2 activation can differ depending on the apelin isoform, with Apelin-36 inducing a more sustained phosphorylation in some cell types. frontiersin.org

Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (Akt) Pathway Modulation

The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is another critical cascade modulated by Apelin-36. mdpi.commdpi.com This pathway is primarily activated through the Gαi/o subunit. mdpi.comcdnsciencepub.com Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which serves as a docking site for Akt at the plasma membrane. This leads to the phosphorylation and activation of Akt. mdpi.com The Apelin-36-induced activation of the PI3K/Akt pathway has been implicated in various cellular functions, including cell survival, by inhibiting apoptosis. uj.edu.ploup.com For instance, Apelin-36 has been shown to exert neuroprotective effects in models of neonatal hypoxic/ischemic injury through the PI3K/Akt pathway. uj.edu.ploup.com

Activation of AMP-Activated Protein Kinase (AMPK) and Ribosomal Protein S6 Kinase (p70S6K)

Apelin-36 signaling also influences key regulators of cellular energy metabolism and protein synthesis, namely AMP-activated protein kinase (AMPK) and ribosomal protein S6 kinase (p70S6K). nih.govfrontiersin.orgdoi.org The activation of AMPK, a central sensor of cellular energy status, is a notable effect of apelin signaling. doi.orgmdpi.com Furthermore, Apelin-36 can stimulate the phosphorylation of p70S6K, a downstream effector of both the PI3K/Akt and ERK1/2 pathways. frontiersin.orgfrontiersin.org The phosphorylation of p70S6K is a critical step in the regulation of protein synthesis and cell growth. uj.edu.plsemanticscholar.org In human umbilical vein endothelial cells (HUVECs), apelin has been shown to induce the dual phosphorylation of p70S6K, thereby promoting cell proliferation. mdpi.comsemanticscholar.org

β-Arrestin-Dependent Signaling and Receptor Trafficking Induced by Apelin-36

Beyond G protein-mediated signaling, Apelin-36 also initiates β-arrestin-dependent pathways, which play a crucial role in receptor desensitization, internalization, and G protein-independent signaling. mdpi.comnih.govcdnsciencepub.com Upon agonist binding, the APJ receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). mdpi.com This phosphorylation promotes the recruitment of β-arrestins (β-arrestin 1 and β-arrestin 2) to the receptor. frontiersin.orgcdnsciencepub.com

The interaction with β-arrestin has two major consequences. First, it sterically hinders the coupling of G proteins to the receptor, leading to desensitization of the G protein-dependent signaling pathways. cdnsciencepub.com Second, it targets the receptor for internalization via clathrin-mediated endocytosis. cdnsciencepub.comembopress.org

Interestingly, the fate of the internalized receptor is dependent on the specific apelin isoform. cdnsciencepub.comnih.gov Apelin-36 induces a more potent and sustained association with β-arrestin compared to the shorter isoform, Apelin-13. cdnsciencepub.comresearchgate.net This strong interaction leads to the trafficking of the Apelin-36/APJ/β-arrestin complex to intracellular compartments, specifically to lysosomes for degradation, through a Rab7-dependent pathway. nih.govnih.govresearchgate.netresearchgate.net This results in a persistent desensitization and downregulation of the receptor from the cell surface. nih.govresearchgate.net In contrast, Apelin-13 promotes a transient association with β-arrestin, leading to rapid receptor recycling back to the cell surface via a Rab4-dependent mechanism. nih.govnih.govresearchgate.net This differential trafficking highlights a mechanism by which different apelin isoforms can elicit distinct physiological responses. nih.govnih.gov

Interactive Data Table: Key Signaling Events Activated by Apelin-36

Signaling Pathway Key Mediator(s) Primary Downstream Effect
Gαi/o Coupling Adenylyl Cyclase Inhibition of cAMP production. nih.gov
Gq/11 Coupling Phospholipase C (PLC) Activation of PKC, Ca2+ mobilization. nih.gov
ERK1/2 Activation PKC, Gαi/o, Gαq/11 Regulation of cell proliferation and migration. frontiersin.orgfrontiersin.org
PI3K/Akt Pathway PI3K, Akt Promotion of cell survival, inhibition of apoptosis. uj.edu.ploup.com
AMPK/p70S6K Activation AMPK, p70S6K Regulation of cellular metabolism and protein synthesis. nih.govfrontiersin.orgdoi.org
β-Arrestin Signaling β-Arrestin, GRKs Receptor internalization and desensitization. mdpi.comcdnsciencepub.com

Interactive Data Table: Differential Receptor Trafficking by Apelin Isoforms

Apelin Isoform β-Arrestin Interaction Receptor Fate Trafficking Pathway
Apelin-36 Sustained association. cdnsciencepub.comresearchgate.net Lysosomal degradation. nih.govresearchgate.net Rab7-dependent. nih.govnih.govresearchgate.net
Apelin-13 Transient association. nih.gov Rapid recycling to cell surface. nih.govnih.gov Rab4-dependent. nih.govnih.govresearchgate.net

Table of Compound Names

Compound Name
Adenylyl cyclase
AMP-activated protein kinase (AMPK)
Apelin-13
Apelin-36
β-arrestin
Cyclic AMP (cAMP)
Diacylglycerol (DAG)
Extracellular signal-regulated kinases 1/2 (ERK1/2)
G protein-coupled receptor kinases (GRKs)
Inositol 1,4,5-triphosphate (IP3)
Pertussis toxin (PTX)
Phosphatidylinositol 4,5-bisphosphate (PIP2)
Phosphoinositide 3-kinase (PI3K)
Phospholipase C-β (PLC-β)
Protein kinase A (PKA)
Protein kinase B (Akt)
Protein Kinase C (PKC)
Ribosomal protein S6 kinase (p70S6K)
Rab4

Mechanisms of APJ Receptor Desensitization

Sustained exposure to an agonist typically leads to receptor desensitization, a process that diminishes the cell's response to the ligand. In the case of the APJ receptor, the specific isoform of the apelin peptide dictates the kinetics and nature of this desensitization. Apelin-36 is known to induce a more profound and persistent desensitization of the APJ receptor compared to shorter isoforms like Apelin-13. nih.govnih.gov

Upon binding of Apelin-36, the APJ receptor undergoes conformational changes that facilitate its phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylation event serves as a docking signal for β-arrestin proteins. The recruitment of β-arrestin to the receptor sterically hinders its ability to couple with G proteins, effectively uncoupling the receptor from its primary signaling transducers and dampening the immediate cellular response. nih.govbiomolther.org This β-arrestin-mediated uncoupling is a key step in homologous desensitization.

The desensitization induced by Apelin-36 is characterized as long-lasting because the receptor-ligand complex is subsequently internalized and targeted for degradation, which prevents its rapid return to the cell surface. nih.govresearchgate.net This contrasts with the transient desensitization observed with Apelin-13, where the receptor is quickly recycled back to the plasma membrane, allowing for the rapid resensitization of the signaling pathway. nih.govresearchgate.net This sustained desensitization suggests that Apelin-36 may regulate physiological processes that require longer-term modulation.

Endocytosis and Internalization Pathways Involving Rab7 and Rab4 Mediation

The internalization of the APJ receptor is a critical step that follows agonist binding and initial desensitization. This process is mediated by the endocytic machinery of the cell and is isoform-specific. Apelin-36 induces the internalization of the APJ receptor through a clathrin-dependent mechanism. nih.gov

Following the binding of Apelin-36 and recruitment of β-arrestin, the receptor/β-arrestin complex is targeted for endocytosis. nih.govnih.gov A key distinction in the pathway triggered by Apelin-36 is that β-arrestin remains stably associated with the internalized receptor. nih.govresearchgate.net This stable complex is then trafficked to intracellular compartments.

The fate of this internalized complex is directed by specific Rab GTPases, which are master regulators of vesicular trafficking. Research has shown that the Apelin-36-internalized APJ receptor is trafficked through a Rab7-dependent pathway . nih.govnih.gov Rab7 is a marker for late endosomes and is responsible for targeting cargo to lysosomes for degradation. nih.gov Consequently, the APJ receptor, after stimulation by Apelin-36, is sequestered intracellularly and ultimately degraded in lysosomes, leading to a down-regulation of the total number of receptors available on the cell surface. nih.govresearchgate.net

This is in stark contrast to the pathway activated by Apelin-13, where the internalized receptor dissociates from β-arrestin and is sorted into a Rab4-dependent recycling pathway. nih.govnih.govresearchgate.net Rab4 mediates the rapid recycling of receptors from early endosomes back to the plasma membrane. nih.gov This differential trafficking provides a molecular basis for the persistent effects of Apelin-36 versus the transient actions of Apelin-13.

FeatureApelin-36 Mediated InternalizationApelin-13 Mediated Internalization
β-Arrestin Interaction Stable association with internalized receptor nih.govnih.govTransient association, dissociates after internalization nih.govresearchgate.net
Primary Rab GTPase Rab7 nih.govnih.govRab4 nih.govnih.govresearchgate.net
Trafficking Pathway Targeted to lysosomes nih.govnih.govRapidly recycled to cell surface nih.govnih.govresearchgate.net
Receptor Fate Degradation researchgate.netRecycling researchgate.net
Desensitization Persistent/Sustained nih.govresearchgate.netTransient nih.gov

Role of G Protein-Coupled Receptor Kinases (GRKs) in APJ Phosphorylation and β-Arrestin Recruitment

The process of APJ receptor desensitization and internalization is critically dependent on the sequential action of G protein-coupled receptor kinases (GRKs) and β-arrestins. frontiersin.orgjacc.org Upon activation by an agonist like Apelin-36, the APJ receptor undergoes a conformational change that exposes phosphorylation sites, primarily on its C-terminal tail. researchgate.net

GRKs, a family of serine/threonine kinases, recognize and phosphorylate these exposed sites on the agonist-occupied receptor. biomolther.orgjacc.org This phosphorylation event dramatically increases the receptor's affinity for β-arrestin proteins (β-arrestin1 and β-arrestin2). biomolther.org The recruitment of β-arrestin to the phosphorylated receptor C-terminus physically blocks further G protein coupling, thereby terminating the primary signal. nih.gov

Research has identified specific phosphorylation sites on the APJ receptor that are crucial for this process. For instance, mutation of the serine residue at position 339 (Ser339) in the APJ receptor was found to abolish its ability to interact with GRK2 and β-arrestin1/2 following stimulation with Apelin-36. researchgate.net This specific mutation consequently disrupted both the internalization of the receptor and the activation of β-arrestin-dependent signaling pathways, such as the ERK1/2 cascade. researchgate.net This finding highlights the essential role of GRK-mediated phosphorylation at specific sites in initiating the recruitment of β-arrestin and dictating the subsequent regulatory fate of the receptor in response to Apelin-36. researchgate.net

ComponentRole in Apelin-36/APJ SignalingKey Research Findings
Apelin-36 Agonist that activates the APJ receptor.Induces a specific conformational change in APJ. researchgate.net
G Protein-Coupled Receptor Kinases (GRKs) Phosphorylate the activated APJ receptor on its C-terminus. frontiersin.orgmdpi.comThe interaction of GRK2 is crucial for the Apelin-36 response. researchgate.net
APJ Receptor Phosphorylation Creates a high-affinity binding site for β-arrestin. biomolther.orgresearchgate.netMutation of Ser339 prevents GRK2/β-arrestin interaction upon Apelin-36 stimulation. researchgate.net
β-Arrestin Binds to the phosphorylated receptor, blocking G protein coupling and initiating internalization. nih.govfrontiersin.orgRecruitment is dependent on GRK-mediated phosphorylation; mediates receptor trafficking to lysosomes. nih.govresearchgate.net

Physiological Roles of the Apelin 36 Human System: Insights from Pre Clinical Models

Cardiovascular System Homeostasis

The apelin/APJ system, a novel signaling pathway, is a significant regulator of cardiovascular function. frontiersin.orgresearchgate.netnih.gov Apelin, an endogenous ligand for the G protein-coupled receptor APJ, exists in several isoforms, with apelin-36 (B1139625) being one of the key active forms. researchgate.netscielo.br This system is widely expressed throughout the cardiovascular system, including on cardiomyocytes, endothelial cells, and vascular smooth muscle cells, where it exerts a range of physiological effects. ahajournals.orgportlandpress.com

Regulation of Vasomotor Tone and Angiogenesis

Apelin-36 plays a complex role in regulating the tone of blood vessels, capable of inducing both vasodilation and vasoconstriction depending on the specific vascular bed and its condition. guidetopharmacology.orgoup.com In many instances, apelin-36 promotes vasodilation, an effect largely dependent on the presence of a functional endothelium. portlandpress.comjacc.org This vasodilation is primarily mediated by the activation of endothelial nitric oxide synthase (eNOS) and the subsequent production of nitric oxide (NO). nih.govresearchgate.net For example, in human forearm resistance vessels, both apelin-36 and another isoform, (Pyr1)apelin-13, have been shown to cause reproducible, NO-dependent vasodilation. jacc.org However, in some vascular tissues, such as the human saphenous vein, apelin can cause vasoconstriction by acting directly on the vascular smooth muscle cells. guidetopharmacology.org

Beyond its effects on vasomotor tone, apelin-36 is also a recognized factor in angiogenesis, the formation of new blood vessels. frontiersin.orgoup.com The apelin/APJ system is crucial for both developmental and pathological angiogenesis. frontiersin.orgoup.com Studies have shown that apelin can stimulate the proliferation and migration of endothelial cells, key processes in the formation of new capillaries. portlandpress.comoup.com The angiogenic effects of apelin are linked to the upregulation of factors like vascular endothelial growth factor (VEGF) and hypoxia-inducible factor-1α (HIF-1α). frontiersin.orgahajournals.org In pre-clinical models, apelin has been shown to promote the formation of capillary-like structures and enhance vascular regeneration. oup.com

Table 1: Research Findings on Apelin-36 and Vasomotor Tone/Angiogenesis

Finding Model/System Key Outcome Citation
Apelin-36 induces NO-dependent vasodilation Human forearm resistance vessels Demonstrated arterial vasodilation in vivo. jacc.org
Apelin causes vasoconstriction Human saphenous vein Direct action on vascular smooth muscle. guidetopharmacology.org
Apelin stimulates angiogenesis Chicken chorioallantoic membrane assay Promoted the formation of new blood vessels. oup.com
Apelin promotes endothelial cell proliferation and migration Cultured endothelial cells Key mechanisms for angiogenesis identified. portlandpress.comoup.com
Apelin upregulates HIF-1α and VEGF Pre-clinical models Linked to the molecular pathways of angiogenesis. frontiersin.org

Modulation of Myocardial Contractility and Cardiac Function

Apelin-36 is a potent modulator of heart muscle contractility, exhibiting a positive inotropic effect. guidetopharmacology.orgresearchgate.netahajournals.org This means it increases the force of the heart's contractions. Studies in both animal models and humans have demonstrated that administration of apelin can enhance myocardial contractility. ahajournals.orgresearchgate.net For instance, intracoronary boluses of apelin-36 have been shown to increase the maximum rate of pressure rise in the left ventricle in humans, a direct indicator of enhanced contractility. ahajournals.org This inotropic effect appears to be mediated through signaling pathways involving protein kinase C (PKC) and extracellular signal-regulated kinase (ERK). plos.org

Table 2: Research Findings on Apelin-36 and Myocardial Contractility/Cardiac Function

Finding Model/System Key Outcome Citation
Apelin-36 increases myocardial contractility Humans (intracoronary administration) Increased maximum rate of left ventricular pressure rise. ahajournals.org
Apelin has a positive inotropic effect Isolated rat hearts Dose-dependent increase in heart muscle force. researchgate.netahajournals.org
Apelin reduces cardiac preload and afterload In vivo animal models Improved overall cardiac hemodynamics. oup.com
Apelin improves cardiac output Humans and animal models Enhanced heart function. ahajournals.org
Chronic apelin administration does not induce hypertrophy Animal models Favorable long-term cardiac effects. nih.govoup.com

Influence on Cardiac Hypertrophy and Ventricular Remodeling

The apelin system appears to play a protective role against the development of cardiac hypertrophy and adverse ventricular remodeling. frontiersin.orgfrontiersin.org Cardiac hypertrophy, an enlargement of the heart muscle, can be a maladaptive response to conditions like high blood pressure and can lead to heart failure. frontiersin.org Interestingly, while apelin enhances contractility, it does not seem to promote hypertrophy. oup.comoup.com In fact, some studies suggest that apelin can inhibit angiotensin II-induced myocardial hypertrophy. frontiersin.orgfrontiersin.org

Furthermore, the expression of apelin and its receptor can be altered in the context of cardiac stress. For example, apelin gene expression has been shown to be downregulated in response to mechanical stretch in cultured heart cells and in animal models of ventricular pressure overload. ahajournals.orgphoenixpeptide.com This suggests that a decrease in apelin signaling could contribute to the progression of heart failure. Conversely, administration of apelin has been shown to blunt the progression of cardiac hypertrophy in response to pressure overload in mice. frontiersin.org In the context of myocardial infarction, apelin has been found to reduce cardiac fibrosis by inhibiting the transforming growth factor-β pathway, which is a key player in the remodeling process. ahajournals.org

Table 3: Research Findings on Apelin-36 and Cardiac Hypertrophy/Remodeling

Finding Model/System Key Outcome Citation
Apelin inhibits angiotensin II-induced hypertrophy Neonatal rat ventricular cardiomyocytes Protective effect against a key hypertrophic stimulus. frontiersin.orgfrontiersin.org
Apelin expression is downregulated by mechanical stretch Cultured neonatal rat ventricular myocytes Suggests a role in the response to cardiac stress. ahajournals.orgphoenixpeptide.com
Apelin administration blunts pressure-overload hypertrophy Mice Demonstrates a protective effect against hypertrophy development. frontiersin.org
Apelin reduces cardiac fibrosis post-myocardial infarction Mouse model of myocardial infarction Inhibits a key component of adverse remodeling. ahajournals.org

Central Nervous System Functions

The apelin/APJ system is also widely distributed throughout the central nervous system (CNS), where it is involved in a variety of physiological processes. dergipark.org.trmdpi.com Apelin and its receptor are found in key brain regions, including the hypothalamus, hippocampus, and brainstem, suggesting its involvement in neuroprotection and neuroendocrine regulation. mdpi.comfrontiersin.org

Neuroprotective Mechanisms and Anti-apoptotic Effects

Apelin-36 has demonstrated significant neuroprotective properties in various pre-clinical models of neurological injury. spandidos-publications.comnih.gov One of the key mechanisms underlying this protection is its ability to inhibit apoptosis, or programmed cell death. spandidos-publications.comoup.com In models of ischemic brain injury, such as those mimicking stroke, apelin-36 has been shown to reduce the volume of the infarct and improve functional recovery. spandidos-publications.comnih.gov

The anti-apoptotic effects of apelin-36 are mediated, at least in part, through the activation of the PI3K/Akt signaling pathway. spandidos-publications.comnih.govoup.com Activation of this pathway leads to a decrease in the expression of pro-apoptotic proteins like Bax and cleaved caspase-3. spandidos-publications.comspandidos-publications.com Furthermore, in models of Parkinson's disease, apelin-36 has been shown to exert neuroprotective effects by reducing oxidative stress, promoting autophagy (a cellular cleanup process), and inhibiting the ASK1/JNK/caspase-3 apoptotic pathway. nih.gov

Table 4: Research Findings on Apelin-36 and Neuroprotection

Finding Model/System Key Outcome Citation
Apelin-36 reduces infarct volume and improves recovery Hypoxic/ischemic brain injury models Demonstrates significant neuroprotective effects. spandidos-publications.comnih.gov
Apelin-36 inhibits apoptosis Ischemic injury models Decreased levels of pro-apoptotic markers Bax and cleaved caspase-3. spandidos-publications.comspandidos-publications.com
Neuroprotection is mediated by the PI3K/Akt pathway Neonatal hypoxic/ischemic injury model Inhibition of PI3K attenuated the protective effects of apelin-36. spandidos-publications.comnih.gov
Apelin-36 protects against neurotoxicity in Parkinson's model MPTP-induced Parkinson's disease model in mice Reduced oxidative stress, promoted autophagy, and inhibited apoptosis. nih.gov

Involvement in Neuroendocrine Axes, including the Hypothalamic–Pituitary–Adrenal (HPA) Axis

Apelin-36 plays a modulatory role in the neuroendocrine system, particularly in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis. The HPA axis is the body's central stress response system. Apelin and its receptor are expressed in hypothalamic nuclei that are critical for the regulation of the HPA axis. nih.govnih.gov

Studies have shown that apelin can influence the release of key HPA axis hormones. nih.govnih.gov For example, central administration of apelin has been found to stimulate the release of both corticotropin-releasing factor (CRF) and vasopressin from hypothalamic explants in vitro. nih.gov The effects of apelin on HPA axis activity in vivo appear to be dependent on both CRF and vasopressin signaling. nih.gov Furthermore, research suggests that the apelin system's role in the HPA axis response can be stress-dependent and may differ between sexes. nih.gov In the context of chronic stress, apelin-13 (B560349) has been shown to ameliorate HPA axis hyperactivity in rats. phoenixpeptide.com

Table 5: Research Findings on Apelin-36 and the HPA Axis

Finding Model/System Key Outcome Citation
Apelin stimulates CRF and vasopressin release Rat hypothalamic explants (in vitro) Suggests a mechanism for HPA axis modulation. nih.gov
Apelin's effects on the HPA axis are CRF- and vasopressin-dependent Mice (in vivo) Confirms the involvement of key HPA regulatory neuropeptides. nih.gov
The role of the apelin receptor in the HPA response is stress-dependent APJ knockout mice Highlights the complexity of apelin's neuroendocrine function. nih.gov
Apelin-13 ameliorates HPA axis hyperactivity Chronic stressed rats Indicates a potential role in mitigating the effects of chronic stress. phoenixpeptide.com

Regulation of Behavioral Responses (e.g., anxiety, pain perception)

Pre-clinical studies in animal models suggest that the apelin system, including Apelin-36, plays a role in modulating behavioral responses, particularly anxiety and pain perception. The apelin/APJ system has been extensively studied in animal models of pain, and it is believed that it could be a target for the development of new analgesics. frontiersin.org In models of depression and anxiety, apelin has shown mixed effects, sometimes demonstrating an anxiolytic (anxiety-reducing) effect. frontiersin.org The precise mechanisms and the exact role of different apelin isoforms in these processes are still under investigation and may vary depending on the specific conditions and models used. frontiersin.org

Influence on Cognitive Processes (e.g., memory and learning)

The apelin/APJ system is expressed in brain regions critical for learning and memory, such as the hippocampus, amygdala, and cerebral cortex, suggesting its potential involvement in cognitive functions. frontiersin.org Preclinical evidence indicates that central apelin can have a regulatory effect on memory. frontiersin.org For instance, some studies in rodents have shown that apelin can protect against memory impairment. frontiersin.org Apelin-13, a related peptide, has been found to reverse memory impairment induced by stress in rats and reduce cognitive deficits in rat models of Parkinson's disease. frontiersin.orgresearchgate.net Furthermore, in a rat model of Alzheimer's disease, chronic administration of apelin-13 was shown to improve memory impairment in tasks like the novel object recognition and Y-maze tests. frontiersin.org It has also been reported that apelin can restore the expression of proteins important for synaptic plasticity, like postsynaptic density protein 95 (PSD-95), in the hippocampus of Parkinson's disease model rats. nih.gov However, other studies have reported conflicting results, with some suggesting that apelin might impair certain phases of memory formation. frontiersin.org These discrepancies may be due to differences in experimental conditions, the specific apelin isoform used, and the animal models employed. frontiersin.org

Metabolic Regulation

The apelin system, with Apelin-36 as one of its key components, is increasingly recognized for its significant role in metabolic regulation.

Glucose Metabolism and Insulin (B600854) Sensitivity Modulation

Pre-clinical studies have consistently demonstrated that apelin plays a crucial role in glucose homeostasis. e-dmj.org Administration of apelin has been shown to have a glucose-lowering effect, which is associated with enhanced glucose utilization in skeletal muscle and adipose tissue. e-dmj.orgresearchgate.net In obese and insulin-resistant mouse models, apelin administration improved glucose tolerance and increased glucose utilization. e-dmj.orgresearchgate.net Apelin is thought to enhance insulin sensitivity and can stimulate glucose uptake in isolated muscle cells and adipocytes. researchgate.netnih.gov The mechanisms underlying these effects are believed to involve the activation of key signaling pathways such as the AMPK and eNOS pathways. frontiersin.org However, the role of apelin in insulin secretion appears to be more complex. Some studies have shown that Apelin-36 can inhibit glucose-stimulated insulin secretion. frontiersin.orgfrontiersin.orglu.se This suggests a potential negative feedback loop where insulin stimulates apelin expression, and apelin, in turn, modulates insulin secretion. frontiersin.orgfrontiersin.org

Table 1: Effects of Apelin-36 on Glucose Metabolism in Pre-clinical Models

Model Effect of Apelin-36 Administration Key Findings Reference(s)
C57BL/6J mice Inhibited the rapid insulin response to intravenous glucose. Reduced the acute insulin response to a glucose challenge, suggesting a role in modulating insulin secretion. lu.se
db/db mice (T2D model) Restored altered aortic vascular responsiveness. Potentiated the phosphorylation of Akt and eNOS, suggesting improved endothelial function in a diabetic state. frontiersin.org
Normal and insulin-resistant mice Promoted peripheral glucose uptake. Enhanced glucose metabolism, indicating a role as an insulin sensitizer. frontiersin.orgfrontiersin.org
Isolated normal and type 2 diabetic adipocytes Induced glucose uptake. Demonstrated a direct effect on adipocytes to promote glucose utilization. frontiersin.orgfrontiersin.org

Lipid Metabolism and its Role as an Adipokine

Apelin is recognized as an adipokine, a hormone secreted by adipose tissue, and plays a a role in lipid metabolism. frontiersin.orgresearchgate.net Studies in apelin-deficient mice have shown increased levels of circulating free fatty acids. frontiersin.orgfrontiersin.org Conversely, administration of apelin has been shown to decrease these levels. frontiersin.orgfrontiersin.org Apelin is also thought to regulate lipid metabolism by up-regulating the PI3K/Akt signaling pathway. taylorandfrancis.com In some preclinical models, apelin has been associated with increased levels of high-density lipoprotein cholesterol (HDL-C). taylorandfrancis.com The expression of apelin in adipocytes is influenced by nutritional status, being reduced by fasting and increased by refeeding. oup.com Furthermore, insulin directly stimulates apelin production in adipocytes. oup.com

Regulation of Food Intake and Energy Balance

The apelin system is implicated in the central regulation of food intake and energy balance, although the findings from preclinical studies have been somewhat inconsistent. researchgate.net These inconsistencies may arise from differences in the route of administration, the specific apelin isoform used, and the animal species studied. researchgate.net Apelin and its receptor are expressed in the hypothalamus, a key brain region for appetite control. e-dmj.orgresearchgate.net Some studies suggest that central administration of apelin can influence food intake. frontiersin.org

Fluid Homeostasis and Renal Physiology

The apelin system, including Apelin-36, plays a significant role in the regulation of fluid balance and kidney function. researchgate.netahajournals.org Experimental data from rodent models have shown that apelin has an aquaretic effect, meaning it promotes the excretion of water in urine. researchgate.netfrontiersin.org This occurs through both central and renal actions. researchgate.netfrontiersin.org

In the brain, apelin can inhibit the release of arginine vasopressin (AVP), a hormone that promotes water retention. researchgate.netfrontiersin.orgbachem.com At the kidney level, apelin has been shown to increase renal blood flow and counteract the antidiuretic effect of AVP in the collecting ducts. researchgate.netbachem.comdovepress.com In preclinical studies, apelin has been shown to regulate glomerular hemodynamics and act on the renal tubules to promote aquaresis. researchgate.net It achieves this in part by inhibiting the translocation of aquaporin-2, a water channel protein, to the cell membrane in the collecting ducts. frontiersin.org Furthermore, the apelin system has a reciprocal relationship with the renin-angiotensin system, a key regulator of blood pressure and fluid balance. researchgate.netnih.gov

Aquaresis Mechanisms and Diuretic Effects via AVP Neuron Block

Apelin-36 exerts significant diuretic and aquaretic (water excretion) effects, primarily by counteracting the actions of arginine vasopressin (AVP), the body's main antidiuretic hormone. frontiersin.orgnih.govnih.gov Pre-clinical studies in rodent models have elucidated the dual mechanisms by which apelin achieves this: a central action on AVP-producing neurons and a direct effect on the kidney. frontiersin.orgnih.gov

In the brain, apelin and its receptor are co-localized with AVP in the magnocellular neurons of the hypothalamic supraoptic and paraventricular nuclei. nih.govportlandpress.com Intracerebroventricular administration of apelin in lactating rats, a model characterized by heightened AVP neuron activity, has been shown to inhibit the phasic electrical activity of these neurons. nih.govresearchgate.net This central inhibition leads to a reduction in the release of AVP from the posterior pituitary into the bloodstream, consequently increasing diuresis. frontiersin.orgnih.govresearchgate.net Studies in water-deprived mice, another model of increased AVP release, have corroborated these findings, demonstrating that central apelin administration decreases plasma AVP levels. nih.gov This inverse relationship between apelin and AVP is crucial for maintaining body fluid homeostasis. nih.govportlandpress.com

Pre-clinical ModelApelin Isoform(s) StudiedKey Findings
Lactating ratsApelin-13, Apelin-17Intracerebroventricular injection inhibited the phasic electrical activity of AVP neurons. nih.govresearchgate.net
Lactating miceApelin-17Intracerebroventricular administration reduced plasma AVP levels and increased diuresis. nih.gov
Water-deprived miceApelin-17Central administration decreased systemic AVP release. nih.gov
Male Sprague-Dawley ratsApelin-13Intravenous treatment potently increased diuresis. nih.gov

Regulation of Glomerular Hemodynamics in Pre-clinical Models

Apelin-36 plays a significant role in modulating glomerular hemodynamics, primarily by opposing the vasoconstrictive effects of the renin-angiotensin system (RAS). nih.govnih.gov In pre-clinical models, apelin has been shown to induce vasodilation of both the afferent and efferent glomerular arterioles, thereby influencing renal blood flow (RBF) and, consequently, the glomerular filtration rate (GFR). nih.gov

In rat models, apelin has been demonstrated to reverse the vasoconstriction of glomerular arterioles induced by angiotensin II. nih.gov This vasodilatory action is dependent on an intact endothelium and the production of nitric oxide (NO). nih.gov By causing vasodilation, particularly of the efferent arteriole, apelin can increase blood flow through the vasa recta, which may contribute to its diuretic effects by enhancing medullary blood flow. nih.gov

Pre-clinical studies in healthy and chronic kidney disease (CKD) animal models have shown that apelin administration increases RBF. nih.gov Interestingly, the effect on GFR can vary. In some models of CKD, while increasing RBF, apelin has been observed to reduce the GFR. nih.gov This effect is thought to be beneficial as it reduces the filtration fraction and proteinuria, analogous to the protective effects seen with angiotensin-converting enzyme inhibitors. nih.gov The modulation of glomerular hemodynamics by apelin highlights its potential as a renoprotective agent. mdpi.comresearchgate.net

Pre-clinical ModelApelin Isoform(s) StudiedKey Findings on Glomerular Hemodynamics
RatsApelin (isoform not specified)Reversed Angiotensin II-induced vasoconstriction of afferent and efferent arterioles in a nitric oxide-dependent manner. nih.gov
Healthy and CKD modelsApelin (general)Increased renal blood flow. nih.gov
CKD modelsApelin (general)Reduced glomerular filtration rate, effective filtration fraction, and proteinuria. nih.gov
Diabetic miceApelinPromoted renal hemodynamics by increasing blood flow and diuresis. mdpi.com

Immunomodulatory Actions and Anti-inflammatory Effects

The apelin system, including Apelin-36, exhibits significant immunomodulatory and anti-inflammatory properties in various pre-clinical models of inflammation and injury. nih.govmdpi.com These effects are often mediated through the modulation of key inflammatory signaling pathways, such as the nuclear factor-κB (NF-κB) pathway. researchgate.net

In models of sepsis and acute lung injury, apelin has been shown to reduce the production of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α) and interleukins. mdpi.com For instance, in a rat model of hemorrhagic shock, treatment with apelin-13 significantly lowered the production of TNF-α and reduced histological organ damage by decreasing the infiltration of inflammatory cells. Apelin has also been found to attenuate inflammation in models of diabetic nephropathy and cerebral ischemia-reperfusion injury. mdpi.comspandidos-publications.com

The anti-inflammatory actions of apelin are linked to its ability to inhibit the NF-κB signaling pathway, a central regulator of the inflammatory response. researchgate.netresearchgate.net By down-regulating NF-κB, apelin can suppress the expression of a wide array of inflammatory mediators. researchgate.net Furthermore, apelin has been shown to exert protective effects against oxidative stress, which is closely linked to inflammation. mdpi.com In some contexts, apelin's effects are mediated by the upregulation of the extracellular signal-regulated kinase 1 and 2 (ERK1/2) pathway. researchgate.net

Pre-clinical ModelApelin Isoform(s) StudiedKey Anti-inflammatory/Immunomodulatory Findings
Rat model of hemorrhagic shockApelin-13Significantly lowered TNF-α production and reduced inflammatory cell infiltration.
Human umbilical vein endothelial cells (HUVECs)Apelin-13Inhibited the lipopolysaccharide (LPS)-induced activation of the NF-κB signaling pathway. researchgate.net
Rat model of cerebral ischemia/reperfusionApelin-36Attenuated microglia recruitment and activation, contributing to a reduction in inflammation. frontiersin.org
Diabetic nephropathy modelsApelin (general)Suppressed inflammation and enhanced antioxidant pathways. mdpi.comresearchgate.net
Rat lung injury modelApelin-13Alleviated pulmonary inflammation and lung injury responses.

Role in Reproductive Biology (e.g., Ovarian Follicle and Trophoblast Proliferation)

The Apelin-36 system plays a multifaceted role in reproductive biology, with pre-clinical studies highlighting its involvement in ovarian function and placental development. mdpi.comnih.gov

In the ovary, apelin and its receptor are expressed in various cell types, including granulosa cells, theca cells, and oocytes, across several species. nih.govfrontiersin.org The expression of the apelin system often correlates with follicular development, suggesting a role in folliculogenesis. nih.gov In-vitro studies using bovine and porcine ovarian cells have shown that apelin can stimulate the proliferation of granulosa cells and influence steroidogenesis, increasing the secretion of progesterone (B1679170) and estradiol (B170435). mdpi.comfrontiersin.org These proliferative effects are often mediated through the activation of the ERK1/2 and Akt signaling pathways. frontiersin.orgresearchgate.net

During pregnancy, the apelin system is crucial for placental development. mdpi.com Apelin has been shown to stimulate the proliferation of trophoblast cells, which is essential for the formation and function of the placenta, particularly in early gestation. nih.govmdpi.com In human trophoblastic cell lines (JEG-3 and BeWo), apelin treatment increased cell proliferation and advanced the cell cycle to the G2/M phase. nih.gov This proliferative effect was found to be mediated through the APJ receptor and the activation of the ERK1/2, Stat3, and AMPKα signaling pathways. nih.gov Furthermore, apelin has anti-apoptotic effects in placental cells, promoting trophoblast survival. ppm.edu.pl

Pre-clinical Model/SystemApelin Isoform(s) StudiedKey Findings in Reproductive Biology
Bovine and porcine ovarian cells (in vitro)Apelin (general)Stimulated granulosa cell proliferation and increased progesterone and estradiol secretion via ERK1/2 and Akt pathways. frontiersin.orgresearchgate.net
Rat granulosa cells (in vitro)ApelinPromoted proliferation and inhibited apoptosis via the PI3K/Akt signaling pathway. oup.com
Human trophoblastic cell lines (JEG-3, BeWo)Apelin (general)Increased cell proliferation, advanced the cell cycle, and activated ERK1/2, Stat3, and AMPKα signaling. nih.gov
Human placental villous explantsApelinIncreased the expression of the anti-apoptotic protein BCL2 and decreased the pro-apoptotic protein BAX. ppm.edu.pl

Pathophysiological Implications of the Apelin 36 Human System: Pre Clinical Disease Models

Cardiovascular Disorders

The apelin/APJ system is a significant regulator of cardiovascular homeostasis. Its components, including various apelin isoforms and the APJ receptor, are widely expressed throughout the cardiovascular system, including in the heart, blood vessels, and endothelial cells. nih.govoup.com Activation of this system elicits a range of cardiovascular effects, such as promoting vasodilation, increasing cardiac contractility (inotropy), and lowering blood pressure. oup.comahajournals.org These actions position the apelin system as a crucial player in both normal cardiovascular function and in the pathophysiology of various cardiovascular diseases. ahajournals.orgmdpi.com Preclinical studies have extensively investigated the therapeutic potential of targeting this system in models of heart failure, myocardial ischemia, hypertension, and atherosclerosis. ahajournals.orgnih.gov

Myocardial Ischemia-Reperfusion Injury Models

Apelin-36 (B1139625) has demonstrated direct cardioprotective effects in preclinical models of myocardial ischemia-reperfusion (I/R) injury. nih.govfrontiersin.org I/R injury is a complex phenomenon where the restoration of blood flow to ischemic heart tissue paradoxically exacerbates tissue damage. mdpi.com

In both in vivo and in vitro rodent models, administration of apelin-36 at the onset of reperfusion significantly reduced the size of the myocardial infarct (dead tissue). nih.gov Specifically, in a mouse model, apelin-36 reduced infarct size by 32.7%. nih.gov A similar protective effect was observed in isolated rat hearts, where apelin-36 decreased infarct size by 26.1%. nih.gov The protective mechanisms are believed to involve the activation of the Reperfusion Injury Salvage Kinase (RISK) pathway, a critical signaling cascade that protects heart muscle cells from death. nih.govmdpi.com Key components of this pathway include phosphatidylinositol-3-OH kinase (PI3K)-Akt/protein kinase B and p44/42 mitogen-activated protein kinase (MAPK). nih.gov

Furthermore, the absence of apelin has been shown to increase susceptibility to ischemic injury and impair functional recovery after I/R injury in animal models. nih.gov This highlights the endogenous role of the apelin system in protecting the heart from ischemic insults. The cardioprotective effects of apelin also extend to preventing apoptosis (programmed cell death) and mitochondrial damage, which are key events in I/R injury. frontiersin.org

Table 1: Effect of Apelin-36 on Infarct Size in Myocardial Ischemia-Reperfusion Injury Models

Model Treatment Outcome Reference
In vivo (mouse) Apelin-36 32.7% reduction in infarct size nih.gov
In vitro (rat) Apelin-36 26.1% reduction in infarct size nih.gov

Heart Failure Models and Therapeutic Potential

The apelin system is intricately involved in the pathophysiology of heart failure. nih.gov In preclinical models, the expression of apelin and its receptor is initially upregulated in the early stages of heart failure but becomes downregulated as the disease progresses. nih.gov Apelin has been identified as a potent positive inotrope, meaning it enhances the contractility of the heart muscle. nih.govdovepress.com

Studies in apelin knockout mice have revealed that the absence of apelin leads to impaired myocardial contractility and increased sensitivity to the negative effects of aging and pressure overload on the heart. nih.gov Conversely, exogenous administration of apelin has been shown to improve cardiac function in various heart failure models. nih.gov For instance, in a rat model of chronic heart failure, restoring apelin levels improved cardiac function. nih.gov In mice with heart failure, apelin administration has been shown to improve cardiac contractility, prevent adverse cardiac remodeling (hypertrophy), and reduce mortality. nih.gov One of the mechanisms for these beneficial effects is thought to be the regulation of the renin-angiotensin system, where apelin counteracts the detrimental actions of angiotensin II. nih.gov

In a rat model of heart failure induced by chronic systemic hypoxia, plasma levels of apelin-36 were found to be elevated, suggesting it may serve as a biomarker in this specific context. nih.gov Clinical studies have also shown that apelin-36 can increase cardiac contractility in humans. dovepress.com

Hypertension Models and Interactions with the Renin-Angiotensin-Aldosterone System (RAAS)

Apelin-36 and the broader apelin system play a significant role in blood pressure regulation, often acting in opposition to the renin-angiotensin-aldosterone system (RAAS), a key hormonal cascade that elevates blood pressure. mdpi.comportlandpress.comderpharmachemica.com While angiotensin II, the primary effector of the RAAS, is a potent vasoconstrictor, apelin induces vasodilation, primarily through the production of nitric oxide (NO) in the endothelium. portlandpress.com

In preclinical models of hypertension, apelin has been shown to lower blood pressure. mdpi.com This effect is preserved even when the RAAS is activated. mednexus.org The interaction between the apelin system and the RAAS is complex. Apelin can counteract the vasoconstrictor effects of angiotensin II. portlandpress.com Furthermore, the apelin receptor (APJ) can form a heterodimer with the angiotensin II type 1 receptor (AT1R), which may inhibit the signaling of angiotensin II. mdpi.commednexus.org

Interestingly, angiotensin-converting enzyme 2 (ACE2), a key enzyme in the RAAS that degrades angiotensin II, can also cleave and potentially inactivate certain apelin isoforms. researchgate.net Conversely, apelin signaling can upregulate the expression of ACE2, creating a feedback loop. researchgate.net In diet-induced hypertensive rats, an upregulation of both the AT1R and the apelin/APJ system was observed in visceral adipose tissue, suggesting a complex interplay in obesity-related hypertension. derpharmachemica.com Studies in human placental tissue also suggest an opposing interaction, where angiotensin II was found to inhibit the release of apelin. researchgate.net

Anti-atherosclerotic and Anti-aneurysm Formation Mechanisms

Atherosclerosis, the underlying cause of many cardiovascular diseases, is a chronic inflammatory condition characterized by the buildup of plaques in the arteries. oup.com The role of the apelin system in atherosclerosis is multifaceted. nih.gov While some studies suggest that apelin's mitogenic effects on vascular smooth muscle cells could be detrimental, others point to its anti-inflammatory and protective properties. nih.gov

In a mouse model considered representative of human abdominal aortic aneurysm (AAA) disease, apelin treatment significantly reduced the formation of aneurysms. physiology.orgnih.gov This protective effect was associated with a decrease in macrophage infiltration into the aortic wall and a reduction in the expression of pro-inflammatory cytokines and chemokines, such as monocyte chemoattractant protein-1 (MCP-1) and tumor necrosis factor-alpha (TNF-α). physiology.orgnih.gov Specifically, apelin treatment led to a 47% reduction in the maximal cross-sectional area of the aneurysm and a 57% reduction in macrophage infiltration. nih.gov In cultured macrophages, apelin stimulation also reduced the mRNA levels of MCP-1 and TNF-α. physiology.orgnih.gov

Regarding atherosclerosis, apelin has been shown to inhibit the development of atherosclerotic lesions in some animal models. oup.com This anti-atherosclerotic effect may be linked to its ability to antagonize the pro-inflammatory signaling of angiotensin II. physiology.org In human atherosclerotic coronary arteries, both apelin and its receptor are found within the atherosclerotic plaques, co-localizing with macrophages and smooth muscle cells, though its precise role in this context remains to be fully elucidated. oup.comnih.gov

Table 2: Effects of Apelin in a Preclinical Model of Abdominal Aortic Aneurysm

Parameter Effect of Apelin Treatment Reference
Aneurysm Formation (maximal cross-sectional area) 47% reduction nih.gov
Macrophage Infiltration 57% reduction nih.gov
MCP-1 mRNA in cultured macrophages 2.03-fold reduction physiology.org
TNF-α mRNA in cultured macrophages 1.89-fold reduction physiology.org

Metabolic Diseases

The apelin system is increasingly recognized for its role in regulating energy metabolism, making it a potential therapeutic target for metabolic diseases such as obesity and type 2 diabetes. karger.combiorxiv.org

Obesity Models

Obesity is a major global health issue associated with a cluster of metabolic abnormalities, including insulin (B600854) resistance. biorxiv.orgtandfonline.com Apelin is considered an adipokine, a signaling molecule produced by adipose tissue, and its levels are often altered in obesity. karger.comtandfonline.com

In preclinical models of obesity, apelin has demonstrated beneficial metabolic effects. In obese and insulin-resistant mice, apelin administration has been shown to restore glucose tolerance and enhance glucose utilization in skeletal muscle and fat. karger.comahajournals.org Furthermore, apelin is necessary for maintaining insulin sensitivity; in apelin-deficient animal models, insulin sensitivity is impaired but can be improved with the administration of exogenous apelin. ahajournals.org Mechanistically, apelin has been shown to increase fatty acid oxidation and mitochondrial biogenesis in the muscle of insulin-resistant mice, which contributes to improved insulin sensitivity. ahajournals.org

Interestingly, studies on apelin levels in obesity have yielded some contrasting results. While some studies in humans and animal models report elevated apelin levels in the context of obesity and hyperinsulinemia, others have observed reduced apelin levels. karger.comtandfonline.com For example, a study in a high-fat diet-induced obesity model in rats found that apelin-13 (B560349) levels were significantly lower in the obese group, while apelin-36 levels were not significantly different. biorxiv.org This suggests that different apelin isoforms may be regulated differently in obesity. Modified analogues of apelin-36, such as apelin-36-[L28A] and apelin-36-[L28C(30kDa-PEG)], have been developed and shown to produce beneficial metabolic effects in diet-induced obesity models, acting as G protein biased ligands at the apelin receptor. researchgate.net

Diabetes Mellitus Models and Associated Complications (e.g., Endothelial Dysfunction)

The apelin/APJ system has been identified as a key player in the pathophysiology of diabetes mellitus and its related complications, particularly endothelial dysfunction. Pre-clinical studies using various animal models have demonstrated the protective effects of apelin, including the human form, Apelin-36.

In models of type 2 diabetes, such as the kkAy mice, which exhibit obesity, hyperglycemia, and severe insulin resistance, administration of apelin has been shown to improve endothelial cell function. bioscientifica.com This improvement is characterized by a decrease in apoptosis (programmed cell death) and a reduction in the expression of adhesion molecules on endothelial cells. bioscientifica.com Concurrently, apelin promotes the proliferation, migration, and tube formation of endothelial cells, which are crucial processes for maintaining a healthy vasculature. bioscientifica.com These beneficial effects on the endothelium are thought to be mediated, at least in part, through the activation of the NF-κB pathway. bioscientifica.com

Furthermore, in high-glucose environments, which mimic the hyperglycemic state of diabetes, apelin has been shown to protect microvascular endothelial cells by suppressing apoptosis, inflammation, and oxidative stress. frontiersin.org The signaling pathways involved in this protection include the p-JNK and p-p38 pathways. frontiersin.org Apelin also enhances angiogenesis, the formation of new blood vessels, by upregulating factors like SIRT3 and the VEGF/VEGFR2 pathway, which can help to ameliorate diabetic cardiomyopathy. frontiersin.org

The role of apelin in regulating glucose metabolism is also significant. It has been shown to stimulate glucose uptake and enhance insulin sensitivity. frontiersin.orgresearchgate.net This suggests that apelin could act as an insulin sensitizer, which is particularly relevant in the context of type 2 diabetes where insulin resistance is a primary feature. frontiersin.org However, it's noteworthy that in the beta cells of type 2 diabetic db/db mice, apelin levels were found to be upregulated, and Apelin-36 administration was observed to inhibit glucose-stimulated insulin secretion. frontiersin.org

Table 1: Effects of Apelin-36 in Diabetes Mellitus Models

Model Key Findings
kkAy Mice (Type 2 Diabetes) Improved endothelial function, decreased apoptosis, reduced expression of adhesion molecules, promoted endothelial cell proliferation and migration. bioscientifica.com
High-Glucose Treated Microvascular Endothelial Cells Suppressed apoptosis, inflammation, and oxidative stress. frontiersin.org
Post-Myocardial Infarction Diabetic Mice Upregulated SIRT3 and angiogenic growth factors. frontiersin.org
db/db Mice (Type 2 Diabetes) Upregulated apelin levels in beta cells; Apelin-36 inhibited glucose-stimulated insulin secretion. frontiersin.org

Insulin Resistance Models

The apelin system is intricately linked with insulin resistance, a hallmark of metabolic syndrome and type 2 diabetes. nih.gov Studies in various models have highlighted the potential of apelin, including Apelin-36, to modulate insulin sensitivity.

In insulin-resistant mice, apelin has been demonstrated to promote peripheral glucose uptake. frontiersin.org Exogenous administration of apelin enhances glucose metabolism, and this effect is also observed in isolated adipocytes from both normal and type 2 diabetic individuals. frontiersin.org This suggests that apelin can act as an insulin sensitizer, particularly in states of hyperinsulinemia. frontiersin.org

Research using 3T3-L1 adipocytes, a common cell line model for studying fat cell biology, has shown that apelin stimulates glucose transport. frontiersin.org In insulin-resistant 3T3-L1 cells, apelin was found to enhance insulin-stimulated glucose transport, further supporting its role in improving insulin sensitivity. frontiersin.org The mechanisms underlying these effects are thought to involve the activation of the PI3K/Akt signaling pathway. frontiersin.org

In healthy and diabetic rat models, intraperitoneal injection of apelin led to a significant decrease in serum insulin, glucose, and the homeostasis model assessment of insulin resistance (HOMA-IR), indicating improved insulin sensitivity. scispace.com However, the effect on beta-cell function (HOMA-β) was not significant in healthy or type 2 diabetic models. scispace.com Interestingly, in a streptozotocin (B1681764) (STZ)-induced diabetic rat model (a model for type 1 diabetes), apelin decreased serum glucose and significantly increased HOMA-β, suggesting a potential role in preserving or improving beta-cell function in this context. scispace.com

Furthermore, studies on nonalcoholic fatty liver disease (NAFLD), a condition often associated with insulin resistance, found that serum Apelin-36 levels were significantly higher in patients with NAFLD compared to controls and showed a modest association with HOMA-IR. nih.gov

Table 2: Effects of Apelin-36 in Insulin Resistance Models

Model Key Findings
Insulin-Resistant Mice Promoted peripheral glucose uptake and enhanced glucose metabolism. frontiersin.org
3T3-L1 Adipocytes (Insulin-Resistant) Enhanced insulin-stimulated glucose transport. frontiersin.org
Healthy and Type 2 Diabetic Rat Models Decreased serum insulin, glucose, and HOMA-IR. scispace.com
STZ-Induced Diabetic Rat Model (Type 1) Decreased serum glucose and increased HOMA-β. scispace.com
Human Patients with NAFLD Higher serum Apelin-36 levels with a modest association with HOMA-IR. nih.gov

Neurological Conditions

Ischemic Stroke Models and Associated Apoptosis

Apelin-36 has demonstrated significant neuroprotective effects in pre-clinical models of ischemic stroke, primarily by mitigating neuronal apoptosis. oup.comnih.gov In rodent models of middle cerebral artery occlusion (MCAO), a common method for inducing experimental stroke, post-stroke administration of a low dose of Apelin-36 was found to significantly reduce infarct volume. nih.gov This protective effect was associated with a marked reduction in cerebral ischemia/reperfusion (I/R) injury-induced apoptosis and caspase-3 activation. nih.govmdpi.com

The anti-apoptotic mechanism of Apelin-36 in the context of ischemic stroke appears to be linked to the inhibition of endoplasmic reticulum stress (ERS). nih.gov Specifically, Apelin-36 was shown to inhibit the I/R injury-induced elevation of CHOP and GRP78, key markers of ERS that can lead to apoptosis. nih.gov

Furthermore, the PI3K/Akt signaling pathway is a crucial mediator of Apelin-36's anti-apoptotic effects. oup.commdpi.com In a neonatal hypoxic/ischemic injury model, Apelin-36 increased the phosphorylation of Akt, and inhibition of PI3K attenuated the protective effects of Apelin-36 on apoptosis. oup.com Applying a PI3K inhibitor in an ischemic stroke model treated with Apelin-36 resulted in elevated levels of the pro-apoptotic proteins caspase-3 and BAX, confirming the role of the PI3K/Akt pathway in its anti-apoptotic action. mdpi.com

Interestingly, while both Apelin-13 and Apelin-36 show neuroprotective properties, Apelin-36, even at lower concentrations, has been reported to not only reduce infarct volume but also improve neurological function after ischemia/reperfusion injury. mdpi.com

Table 3: Neuroprotective Effects of Apelin-36 in Ischemic Stroke Models

Model Key Findings
Rat MCAO Model Reduced infarct volume, attenuated apoptosis and caspase-3 activation. nih.gov
Rat MCAO Model Inhibited I/R injury-induced CHOP and GRP78 elevation. nih.gov
Neonatal Hypoxic/Ischemic Injury Model Increased phosphorylated Akt levels, demonstrating PI3K/Akt pathway involvement. oup.com
Ischemic Stroke Model with PI3K inhibitor Elevated pro-apoptotic proteins (caspase-3, BAX), confirming PI3K/Akt pathway role. mdpi.com

Neurodegenerative Disease Models (e.g., Alzheimer's Disease Pathology)

The apelin/APJ system is emerging as a potential therapeutic target for neurodegenerative diseases, including Alzheimer's disease (AD). nih.gov While much of the research has focused on the shorter isoform, Apelin-13, the broader implications for the apelinergic system suggest a role for Apelin-36 as well.

In the context of AD pathology, neuroinflammation is a critical component. frontiersin.org Apelin has been shown to play a neuroprotective role by inhibiting the inflammatory response, which includes the activation of microglia and astrocytes, and the secretion of pro-inflammatory mediators such as TNF-α and IL-1β in animal models of brain injury. frontiersin.org This anti-inflammatory action is crucial as chronic neuroinflammation is a key driver of neuronal damage in AD.

Furthermore, apelin can increase the expression of hippocampal neurotrophins and their receptors, such as Brain-Derived Neurotrophic Factor (BDNF) and Tropomyosin receptor kinase B (TrkB), which are typically found at low levels in AD mouse models. nih.gov The BDNF-TrkB signaling pathway is vital for neuronal survival, synaptic plasticity, and cognitive function.

Apelin may also exert its neuroprotective effects by mitigating tau protein phosphorylation and accumulation, two of the hallmark pathologies of AD. mdpi.com It has been shown to inhibit neuronal apoptosis by modulating the balance between anti-apoptotic and pro-apoptotic factors. mdpi.com In SH-SY5Y cells, a human neuroblastoma cell line often used to model neuronal function and disease, Apelin-36 has been shown to downregulate ROS production and prevent apoptosis. mdpi.com

Table 4: Potential Therapeutic Mechanisms of Apelin in Neurodegenerative Disease Models

Mechanism Key Findings
Anti-inflammatory Effects Inhibits activation of microglia and astrocytes; reduces secretion of TNF-α and IL-1β. frontiersin.org
Neurotrophic Factor Regulation Increases expression of hippocampal BDNF and TrkB. nih.gov
Tau Pathology May mitigate tau protein phosphorylation and accumulation. mdpi.com
Anti-apoptotic Effects Modulates the balance of anti- and pro-apoptotic factors; downregulates ROS and prevents apoptosis in SH-SY5Y cells. mdpi.commdpi.com

Models of Mood Disorders (e.g., Depression)

The role of the apelin/APJ system in mood disorders, particularly depression, is complex, with studies in animal models showing varied effects. nih.gov However, there is growing evidence to suggest that apelin signaling is involved in the pathophysiology of depression.

The apelin receptor, APJ, is found in brain regions associated with emotional behavior, such as the amygdala, hypothalamus, and hippocampus. nih.gov Studies in rats have shown that Apelin-36 can regulate the hypothalamic-pituitary-adrenal (HPA) axis, a key system implicated in the stress response and the development of depression. dergipark.org.tr

In some animal models of depression, apelin administration has demonstrated antidepressant-like effects. For instance, in rats subjected to chronic stress, Apelin-13 was found to ameliorate depression-like behaviors, including anhedonia and behavioral despair. phoenixpeptide.com These effects were associated with the normalization of HPA axis hyperactivity and the upregulation of hippocampal BDNF expression. phoenixpeptide.com

However, the findings are not always consistent. Some studies have reported that apelin can induce a depression-like phenotype in mice. mdpi.com This discrepancy may be due to differences in the specific apelin isoform used, the method of administration, or the animal species and model of depression studied. nih.govfrontiersin.org

Clinical studies in humans have also yielded conflicting results regarding circulating apelin levels in patients with major depressive disorder (MDD). One study found that plasma Apelin-36 levels were significantly lower in patients with MDD compared to healthy controls. dergipark.org.tr In contrast, another study reported significantly higher serum apelin levels in depressed patients. mdpi.com These inconsistencies highlight the need for further research to clarify the role of Apelin-36 in human depression.

Table 5: Apelin-36 in Models of Mood Disorders

Model/Study Type Key Findings
Rat Models Apelin-36 regulates the HPA axis. dergipark.org.tr
Chronic Stress Rat Model (Apelin-13) Ameliorated depression-like behaviors, normalized HPA axis hyperactivity, and upregulated hippocampal BDNF. phoenixpeptide.com
Mouse Model Apelin-13 induced a depression-like phenotype. mdpi.com
Human Clinical Study (MDD) Significantly lower plasma Apelin-36 levels in patients compared to controls. dergipark.org.tr
Human Clinical Study (Depression) Significantly higher serum apelin levels in patients compared to controls. mdpi.com

Experimental Pain Models

The apelin/APJ system plays a dual and complex role in the modulation of pain, with evidence suggesting both antinociceptive (pain-relieving) and pronociceptive (pain-promoting) effects in various experimental pain models. nih.govspandidos-publications.com The specific effect appears to depend on the model of pain, the site of administration, and the apelin isoform being studied.

Apelin and its receptor are expressed in regions of the central nervous system that are critical for pain processing. spandidos-publications.comclinmedjournals.org In some models of acute pain, such as the mouse tail-flick test, intracerebroventricular or intrathecal administration of Apelin-13 has been shown to produce a significant antinociceptive effect. nih.gov This pain-relieving effect appears to be mediated, in part, by the µ-opioid receptor. nih.gov

However, in other contexts, apelin can induce hyperalgesia (increased sensitivity to pain). nih.gov For instance, in the formalin test, intrathecal administration of Apelin-13 induced hyperalgesia, an effect that was linked to the APJ receptor and the GABA-A receptor. nih.gov Peripheral injection of Apelin-13 has also been shown to increase pain sensitivity in a mouse model of thermal-induced acute pain. nih.gov

In models of chronic pain, such as neuropathic pain induced by chronic constriction injury (CCI) of the sciatic nerve in rats, the spinal apelin-APJ system is activated. spandidos-publications.com Following nerve injury, there is an upregulation of APJ mRNA and protein expression in the spinal cord. spandidos-publications.com This suggests that the apelin system is involved in the pathogenesis of neuropathic pain.

The reasons for these seemingly contradictory effects are still being investigated but may involve the activation of different receptor systems or signaling pathways depending on the specific conditions of the study. spandidos-publications.com

Table 6: Dual Role of Apelin in Experimental Pain Models

Pain Model Effect of Apelin
Mouse Tail-Flick Test (Acute Pain) Antinociception (pain relief). nih.gov
Mouse Writhing Test (Visceral Pain) Inhibitory effect on writhes (antinociception). clinmedjournals.org
Rat Tail-Flick Test (Acute Pain) Decreased pain threshold (hyperalgesia). nih.gov
Formalin Test (Inflammatory Pain) Hyperalgesia. nih.gov
Thermal Stimuli-Induced Acute Pain (Mouse) Increased pain sensitivity. nih.gov
Chronic Constriction Injury (Neuropathic Pain) Upregulation of spinal apelin-APJ system. spandidos-publications.com

Renal Diseases and Injury Models

The apelin system, including Apelin-36, plays a significant and multifaceted role in renal physiology and the pathophysiology of kidney diseases, as demonstrated in numerous pre-clinical models. Generally, apelin is considered to have renoprotective effects, often acting in opposition to the renin-angiotensin-aldosterone system (RAAS). ahajournals.orgbioscientifica.com In animal models, activation of the apelin system has been shown to increase renal blood flow and promote diuresis, or water excretion. ahajournals.orgbioscientifica.commdpi.com This aquaretic effect is achieved through both central mechanisms, where apelin inhibits vasopressin release, and direct renal actions, where it counteracts the antidiuretic effect of vasopressin in the collecting ducts. mdpi.comnih.gov

In models of acute kidney injury (AKI), such as ischemia-reperfusion injury, apelin has demonstrated protective effects by reducing inflammation, apoptosis, and fibrosis. nih.govresearchgate.net Similarly, in chronic kidney disease (CKD) models, apelin exhibits anti-inflammatory and anti-fibrotic properties. ahajournals.org The expression of the apelin system is often downregulated in animal models of CKD, and therapeutic interventions that restore apelin signaling can improve renal function. mdpi.com

The role of apelin in diabetic nephropathy (DN) is more complex and presents some conflicting findings. Several studies report a protective role, where apelin administration in diabetic mouse models reduces glomerular and kidney hypertrophy, decreases albuminuria, and improves renal inflammation. acs.org These beneficial effects are often linked to the upregulation of antioxidant enzymes like catalase and the reduction of oxidative stress. acs.orgmedchemexpress.com For instance, in a rat model of type 2 diabetes, apelin treatment lowered serum urea (B33335) and creatinine, improved albuminuria, and reduced renal tissue malondialdehyde (MDA) while increasing superoxide (B77818) dismutase (SOD) activity. medchemexpress.com

Conversely, other research suggests a detrimental role for apelin in DN. Increased expression of apelin and its receptor, APJ, has been observed in the kidneys of type 2 diabetic mice, which was hypothesized to contribute to glomerular capillary injury. cpcscientific.com These studies suggest that apelin may promote abnormal angiogenesis and increase the permeability of glomerular endothelial cells, thereby contributing to the pathogenesis of diabetic nephropathy. cpcscientific.com This dual role highlights the complexity of the apelin system's involvement in renal pathology.

Table 1: Research Findings on Apelin-36 in Pre-clinical Renal Disease Models

Disease Model Animal Model Key Findings Reference(s)
General Renal Function Rodent Models Increases renal blood flow and diuresis; counteracts vasopressin. nih.gov, ahajournals.org, mdpi.com
Acute Kidney Injury (AKI) Ischemia-Reperfusion Models Reduces inflammation, apoptosis, and fibrosis. nih.gov, researchgate.net
Chronic Kidney Disease (CKD) Animal Models of CKD Exhibits anti-inflammatory and anti-fibrotic actions. ahajournals.org
Diabetic Nephropathy (Protective Role) Type 1 Diabetic Mice (Ove26) Reduced kidney/glomerular hypertrophy and renal inflammation; improved albuminuria. acs.org
Diabetic Nephropathy (Protective Role) Type 2 Diabetic Rat Model Lowered serum urea and creatinine; improved albuminuria; decreased oxidative stress. medchemexpress.com
Diabetic Nephropathy (Detrimental Role) Type 2 Diabetic Mice (KK mice) Increased apelin/APJ expression associated with glomerular injury; promoted endothelial cell permeability and proliferation. cpcscientific.com

Oncological Research: Role in Angiogenesis and Tumor Growth Models

The Apelin-36/APJ receptor system is increasingly recognized for its critical role in tumor biology, particularly in promoting angiogenesis and tumor growth. acs.org Angiogenesis, the formation of new blood vessels, is essential for tumors to grow beyond a certain size, and the apelin system is a key player in this process. nih.govmedchemexpress.com In numerous pre-clinical cancer models, apelin and its receptor are overexpressed in tumor-associated blood vessels. ahajournals.orgnih.gov This upregulation is often driven by hypoxia, a common feature of the tumor microenvironment. nih.govmayflowerbio.com

In various experimental systems, including models of non-small cell lung cancer, glioblastoma, breast cancer, and melanoma, the apelin/APJ axis has been shown to stimulate the proliferation and migration of endothelial cells, leading to the formation of new blood vessels that supply the tumor. medchemexpress.comcpcscientific.comguidetopharmacology.org For example, in a non-small cell lung cancer xenograft model, apelin gene transfer significantly stimulated tumor growth and increased the density of microvessels. medchemexpress.com The system not only promotes the formation of new blood vessels but also contributes to their maturation and stabilization. cpcscientific.com

Beyond angiogenesis, the apelin system has been implicated in lymphangiogenesis—the formation of lymphatic vessels—which is a key route for cancer metastasis. nih.gov In mouse melanoma models, apelin overexpression promoted intratumoral lymphangiogenesis and subsequent lymph node metastasis. nih.govcpcscientific.com Furthermore, apelin can directly affect cancer cells, promoting their migration and invasion in models of melanoma, breast cancer, and colorectal cancer. nih.govnih.gov

The role of the apelin system in resistance to anti-angiogenic therapies is an area of significant interest. In preclinical models of breast and lung cancer, blocking apelin signaling was found to prevent resistance to anti-angiogenic drugs like sunitinib. bioscientifica.com Combining apelin inhibition with conventional anti-angiogenic therapy reduced tumor growth and prevented treatment-induced metastasis more effectively than either treatment alone. bioscientifica.com This suggests that targeting the apelin pathway could be a valuable strategy to overcome resistance and improve the efficacy of cancer treatments. However, the role of apelin is complex; some studies suggest that in certain contexts, activation of the APJ receptor can normalize tumor blood vessels, which may suppress tumor growth by allowing better infiltration of immune cells. ahajournals.org

Table 2: Research Findings on Apelin-36 in Pre-clinical Oncological Models

Cancer Model Key Findings Mechanism/Effect Reference(s)
Non-Small Cell Lung Cancer Stimulated tumor growth and microvessel density. Pro-angiogenic. guidetopharmacology.org, medchemexpress.com
Glioblastoma Autocrine apelin/APJ signaling in endothelial cells drives tumor angiogenesis. Pro-angiogenic. nih.gov
Breast Cancer Apelin blockage inhibited tumor growth and normalized blood vessels. Pro-angiogenic, vessel normalization. cpcscientific.com
Melanoma Overexpression increased cell migration, invasion, and lung metastases. Promotes metastasis and lymphangiogenesis. nih.gov, nih.gov, cpcscientific.com
Colorectal Cancer Promoted cell migration and invasion. Promotes metastasis. nih.gov, guidetopharmacology.org
Hepatocellular Carcinoma High apelin/APJ expression associated with angiogenesis and metastasis. Pro-angiogenic, promotes metastasis. nih.gov
Mammary and Lung Cancer Apelin blockage prevented resistance to anti-angiogenic therapy (sunitinib) and reduced metastases. Overcomes drug resistance. bioscientifica.com

Viral Pathogenesis: Inhibition Mechanisms in HIV-1 and HIV-2 Entry

The APJ receptor, the endogenous receptor for Apelin-36, has been identified as a coreceptor for the entry of certain strains of Human Immunodeficiency Virus type 1 (HIV-1) and HIV-2 into host cells. nih.govnih.gov The entry of HIV into a target cell is a multi-step process that requires the viral envelope glycoproteins to bind sequentially to the CD4 receptor and a coreceptor, typically the chemokine receptors CCR5 or CXCR4. nih.gov However, research has shown that some primary HIV-1 isolates, particularly T-tropic and dual-tropic strains, can utilize APJ as an alternative coreceptor, especially in cells of the central nervous system (CNS) where APJ is significantly expressed. nih.govresearchgate.netguidetopharmacology.org

Apelin peptides, including Apelin-36, function as natural antagonists to this process. By binding to their cognate receptor, APJ, they effectively block the receptor from being used by HIV for viral entry. nih.govnih.gov Pre-clinical studies using cell lines engineered to express both CD4 and APJ have demonstrated that apelin peptides specifically inhibit the entry of HIV-1 and HIV-2. nih.govnih.govcpcscientific.com This inhibition is specific to APJ-mediated entry, as apelin does not affect viral entry through the more common CCR5 or CXCR4 coreceptors. nih.gov

Studies comparing different isoforms of apelin have revealed a hierarchy in their inhibitory potency. Apelin-36 has been consistently reported as the most potent inhibitor of HIV entry among the various apelin peptides. nih.govguidetopharmacology.orgcore.ac.uk Its inhibitory efficiency is greater than that of shorter isoforms like apelin-17 and apelin-13. nih.gov This suggests that while the C-terminal region of the peptide is crucial for binding to the APJ receptor, the N-terminal portion of Apelin-36 contributes significantly to the blocking of HIV entry, possibly through steric interference. researchgate.netcore.ac.uk The elucidation of this inhibitory mechanism provides a foundation for investigating the role of the apelin/APJ system in HIV pathogenesis and for the potential design of novel therapeutic inhibitors targeting viral entry. acs.org

Table 3: Research Findings on Apelin-36 in HIV Entry Inhibition Models

Virus Strain(s) Cell Model Key Findings Mechanism of Action Reference(s)
HIV-1 (T-tropic & dual-tropic) Cf2Th-CD4 cells expressing APJ Apelin-36 specifically inhibited the entry of primary HIV-1 isolates. Blocks the function of APJ as an HIV-1 coreceptor. nih.gov
HIV-1 and HIV-2 NP-2/CD4 cells expressing APJ Apelin peptides inhibit viral entry. Blocks APJ coreceptor, preventing viral fusion. nih.gov, medchemexpress.com, cpcscientific.com
HIV-1 and HIV-2 NP-2/CD4 cells expressing APJ Apelin-36 showed the highest inhibitory efficiency compared to shorter apelin isoforms (apelin-17, apelin-13, apelin-12). N-terminal portion of Apelin-36 contributes to blocking efficiency, likely via steric hindrance. nih.gov, core.ac.uk
HIV-1 CNS-based cells APJ acts as a coreceptor in CNS cells; Apelin-36 blocks cell fusion. Steric interference with the viral-receptor interaction. researchgate.net

Advanced Research Methodologies for Investigating Apelin 36 Human

In Vitro Cell-Based Systems

Cell-based assays are fundamental in understanding the cellular and molecular mechanisms of Apelin-36 (B1139625) action. These systems allow for controlled investigation of receptor activation, downstream signaling pathways, and subsequent cellular responses.

Receptor Activation Assays (e.g., ERK Phosphorylation, cAMP Inhibition, β-Arrestin Recruitment)

The interaction of Apelin-36 with its receptor, APJ, a G protein-coupled receptor (GPCR), triggers a cascade of intracellular signaling events. cdnsciencepub.com Assays measuring these events are crucial for characterizing the agonist properties of Apelin-36 and its analogs.

ERK Phosphorylation: Activation of the APJ receptor by Apelin-36 leads to the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. bioscientifica.comahajournals.org This pathway is integral to cell proliferation and differentiation. mdpi.com Studies in Chinese hamster ovary (CHO) cells and human embryonic kidney (HEK) 293 cells expressing the APJ receptor have demonstrated that both Apelin-13 (B560349) and Apelin-36 induce a time- and dose-dependent increase in ERK1/2 phosphorylation. bioscientifica.com This activation is mediated through a pertussis toxin-sensitive Gi-protein. bioscientifica.com

cAMP Inhibition: The APJ receptor is coupled to the inhibitory G-protein, Gαi. nih.gov Upon binding of Apelin-36, adenylyl cyclase activity is inhibited, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. ahajournals.orgnih.gov This inhibitory effect on cAMP production has been demonstrated in various cell lines, including CHO cells expressing the human apelin receptor. researchgate.net Assays measuring forskolin-induced cAMP accumulation are commonly used to quantify the inhibitory potency of Apelin-36 and its analogs. ahajournals.orgresearchgate.net

β-Arrestin Recruitment: Following receptor activation and phosphorylation by GPCR kinases (GRKs), β-arrestins are recruited to the intracellular domains of the receptor. cdnsciencepub.com This process is critical for receptor desensitization, internalization, and for initiating G protein-independent signaling pathways. cdnsciencepub.comportlandpress.com Studies have shown that Apelin-36 is more potent at inducing sustained β-arrestin association and subsequent receptor internalization compared to the shorter isoform, Apelin-13. cdnsciencepub.commdpi.com This differential recruitment of β-arrestin by various apelin isoforms suggests a mechanism for ligand-biased signaling, where different ligands can stabilize distinct receptor conformations leading to varied downstream effects. mdpi.com

Assay TypeCell LineKey FindingReference
ERK PhosphorylationCHO, HEK293Apelin-36 induces time- and dose-dependent ERK1/2 phosphorylation via a Gi-protein. bioscientifica.com
cAMP InhibitionCHO-K1Apelin-36 inhibits forskolin-induced cAMP production. nih.govresearchgate.net
β-Arrestin RecruitmentHEK, NeuronsApelin-36 is more potent than Apelin-13 in inducing sustained β-arrestin association and receptor internalization. cdnsciencepub.commdpi.com

Studies on Cell Proliferation, Apoptosis, and Migration in Various Cell Lines

Apelin-36 has been implicated in regulating fundamental cellular processes such as proliferation, apoptosis, and migration in a variety of cell types, which is critical in both physiological and pathological contexts like cancer. researchgate.net

Cell Proliferation: The effect of Apelin-36 on cell proliferation is cell-type dependent. For instance, in human umbilical vein endothelial cells (HUVECs), apelin stimulates proliferation through the PI3K/ERK1/2 pathway. mdpi.com Conversely, in rat pulmonary arterial smooth muscle cells (PASMCs), apelin inhibits hypoxia-induced proliferation. nih.gov In the context of cancer, apelin has been shown to promote the proliferation of certain cancer cell lines, such as those from oral and colorectal cancers. frontiersin.org

Apoptosis: Apelin-36 can exert both pro- and anti-apoptotic effects. In human osteoblast-like cells, apelin protects against apoptosis by increasing the expression of the anti-apoptotic protein Bcl-2 and decreasing the expression of pro-apoptotic proteins like Bax and caspase-3. mdpi.commdpi.com Similarly, in Beas-2B cells, Apelin-36 prevented lipopolysaccharide-induced apoptosis. spandidos-publications.com However, in some cancer cells, silencing of apelin can promote apoptosis. mdpi.com

Migration: Apelin-36 has been shown to stimulate the migration of various cell types, a process crucial for angiogenesis and cancer metastasis. In colon cancer cell lines, Apelin-36, along with other apelin isoforms, was found to promote cell migration and invasion. frontiersin.orgmdpi.com Similarly, in mouse and human melanoma cell lines, apelin overexpression significantly induced cell migration. mdpi.com The pro-migratory effects of apelin are often mediated through pathways like PI3K/mTOR and ERK1/2. mdpi.com

Cellular ProcessCell LineEffect of Apelin-36Reference
ProliferationHUVECsStimulates mdpi.com
ProliferationRat PASMCs (hypoxic)Inhibits nih.gov
ProliferationOral/Colorectal Cancer CellsPromotes frontiersin.org
ApoptosisHuman Osteoblast-like Cells, Beas-2BInhibits mdpi.commdpi.comspandidos-publications.com
MigrationColon & Melanoma Cancer CellsStimulates mdpi.comfrontiersin.orgmdpi.com

Biochemical and Biophysical Characterization Techniques

To complement cell-based assays, biochemical and biophysical techniques are employed to directly study the interaction between Apelin-36 and its receptor, as well as the structural properties of the peptide itself.

Ligand Binding Studies and Affinity Measurements

Understanding the binding affinity of Apelin-36 to the APJ receptor is fundamental to deciphering its pharmacology. Radioligand binding assays are a cornerstone of these investigations.

Competition Binding Assays: These assays are used to determine the binding affinity (Ki) of unlabeled ligands, such as Apelin-36, by measuring their ability to compete with a radiolabeled ligand (e.g., [125I]apelin-13) for binding to the receptor. researchgate.netnih.gov Such studies have been performed on membrane preparations from various tissues, including rat and human heart, and in cells heterologously expressing the APJ receptor. nih.gov These experiments have revealed that Apelin-36 binds to the human APJ receptor with high, subnanomolar affinity. tocris.comnih.gov For example, in HEK 293 cells expressing the human APJ receptor, Apelin-36 showed a pIC50 of 8.61. tocris.com Structure-activity relationship studies suggest that longer isoforms like Apelin-36 may have a somewhat higher affinity than shorter isoforms in some systems. researchgate.net

Tissue/Cell SourceRadioligandApelin-36 Affinity (pKi)Reference
Rat Heart[125I]apelin-1310.23 ± 0.12 nih.gov
Human Heart[125I]apelin-1310.28 ± 0.09 nih.gov
HEK 293 cells (human APJ)Not specified8.61 (pIC50) tocris.com

Conformational Analysis using Techniques such as Circular Dichroism and Nuclear Magnetic Resonance (NMR) Spectroscopy

The three-dimensional structure of Apelin-36 is crucial for its interaction with the APJ receptor. Circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy are powerful techniques used to investigate the peptide's conformation.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to analyze the secondary structure of peptides in solution. Far-ultraviolet (UV) CD spectra of apelin isoforms, including Apelin-36, have indicated a predominantly random coil conformation in aqueous solution. acs.orgdal.ca However, these spectra can be complex due to contributions from aromatic side chains, such as the C-terminal phenylalanine. acs.org Studies using membrane-mimetic environments, such as detergent micelles, have shown that apelin peptides can adopt more ordered structures upon interaction with membranes, suggesting a potential membrane-catalyzed binding mechanism to the receptor. phoenixpeptide.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed, atomic-level information about the structure and dynamics of peptides in solution. Solution-state NMR studies on various apelin isoforms have confirmed that they are largely unstructured in solution. nih.gov However, these studies have also identified regions of transient, local structure, particularly in the C-terminal region which is critical for receptor binding and activation. acs.orgphoenixpeptide.com For instance, pulsed field gradient diffusion NMR experiments have shown that Apelin-36 preferentially interacts with anionic micelles over zwitterionic ones, and that its mode of micelle interaction is highly similar to that of the longer Apelin-55 isoform. phoenixpeptide.com These biophysical data suggest that while Apelin-36 is flexible in solution, it likely adopts a more defined conformation upon engaging with the cell membrane and the APJ receptor. nih.gov

Proteolytic Cleavage Assays for Apelin-36 Processing

The processing of the 77-amino acid preproapelin into its various active isoforms, including Apelin-36, is a critical step in regulating its biological activity. nih.gov Apelin-36 is generated from the 55-residue proapelin (apelin-55), which itself is formed after the signal peptide is removed from preproapelin. nih.govembopress.org The enzymatic cleavage of these precursors is a key area of investigation, with proteolytic cleavage assays being central to understanding this process.

Initially, it was thought that Apelin-36 might be an intermediate in the production of shorter, more potent isoforms like apelin-13. nih.gov However, research suggests a more complex processing mechanism. nih.gov Assays have identified several enzymes involved in the processing and degradation of apelin peptides.

Key Enzymes in Apelin-36 Processing and Degradation:

EnzymeAction on Apelin PeptidesOutcomeReference
Proprotein Convertase Subtilisin/Kexin 3 (PCSK3/Furin) Cleaves proapelin and has been shown to process Apelin-36. nih.govembopress.org It can directly process apelin-55 to apelin-13. nih.govGenerates shorter, active apelin isoforms. nih.govembopress.org nih.govembopress.org
Angiotensin-Converting Enzyme 2 (ACE2) Cleaves the C-terminal phenylalanine from Apelin-36. mdpi.comjcdr.netCan lead to inactivation of the peptide. jcdr.netjcdr.net mdpi.comjcdr.netjcdr.net
Neprilysin (NEP) Degrades apelin peptides, including fragmentation of apelin-36. nih.govportlandpress.comInactivation of apelin. nih.gov nih.govportlandpress.com
Plasma Kallikrein (KLKB1) Acts on the N-terminus of some apelin isoforms. nih.govCan produce partially inactive forms. portlandpress.com nih.govportlandpress.com

Proteolytic cleavage assays typically involve incubating synthetic apelin peptides, such as Apelin-36, with purified enzymes or cell culture media known to contain these proteases. nih.gov The resulting fragments are then analyzed using techniques like high-performance liquid chromatography-mass spectrometry (LC-MS) to identify the cleavage sites and the products formed. nih.gov Studies have demonstrated that the processing of proapelin is cell-type dependent, with different cleavage patterns observed in various cell lines, such as HEK293A cells and 3T3-L1 adipocytes. nih.gov For instance, apelin-36 production was observed in 3T3-L1 adipocytes, highlighting the extracellular processing of apelin precursors. nih.gov

In Vivo Animal Models

Application of Genetically Modified Models (e.g., APJ Knockout Mice) to Elucidate Apelin-36 Function

Genetically modified animal models, particularly those with targeted deletion of the apelin receptor (APJ), have been instrumental in deciphering the physiological role of the apelin system. While these studies often focus on the broader effects of the apelin system rather than specifically on Apelin-36, they provide crucial insights into the functions that Apelin-36, as a ligand for APJ, would influence.

APJ knockout mice have been shown to have a slightly increased vasopressor response to angiotensin II, suggesting that the apelin/APJ system, which Apelin-36 is a part of, normally counterbalances the effects of angiotensin II. ahajournals.orgahajournals.org While APJ knockout mice that survive to adulthood show only modest decreases in heart function under normal conditions, they exhibit a significant reduction in exercise capacity under stress. physiology.org Furthermore, in a model of pressure overload-induced heart failure, apelin knockout mice develop more severe impairment of heart contractility, indicating that endogenous apelin is crucial for maintaining cardiovascular homeostasis under stress. ahajournals.org

Studies on apelin-deficient mice have revealed an increased susceptibility to ischemia-reperfusion injury, with larger infarct sizes and greater myocardial inflammation. dovepress.com These mice also show downregulation of ACE2 and increased oxidative stress markers. mdpi.com These findings underscore the protective role of the endogenous apelin system in the cardiovascular system.

Induction of Disease Models (e.g., Ischemic Stroke, Myocardial Infarction, Kidney Injury) to Study Apelin-36 Effects

The therapeutic potential of Apelin-36 has been extensively investigated in various induced disease models in animals.

Ischemic Stroke: In rat models of ischemic stroke, administration of a low dose of Apelin-36 after the event has been shown to significantly reduce the infarct volume. nih.gov This neuroprotective effect is associated with an attenuation of apoptosis and a reduction in the activation of caspase-3. mdpi.comnih.gov Furthermore, Apelin-36 has been found to inhibit the endoplasmic reticulum stress response triggered by cerebral ischemia/reperfusion injury. nih.gov Unlike Apelin-13, low-dose Apelin-36 was effective in reducing infarct volume in these models, suggesting distinct therapeutic potentials for different apelin isoforms. nih.gov

Myocardial Infarction (MI): In rodent models of myocardial ischemia-reperfusion injury, both Apelin-13 and Apelin-36, when administered at reperfusion, have been shown to reduce infarct size. nih.govmdpi.com Apelin-36 demonstrated a cardioprotective effect, albeit slightly less potent than Apelin-13 in some studies. nih.govmdpi.com The mechanisms underlying this protection involve the activation of pro-survival signaling pathways like PI3K-Akt and p44/42 MAPK. nih.gov Animal models have also shown that the apelin system promotes angiogenesis following an MI. mdpi.com

Pharmacological Intervention Studies with Apelin-36 in Animal Models

Pharmacological studies involving the administration of exogenous Apelin-36 have provided direct evidence of its biological effects in various animal models.

In a mouse model of Parkinson's disease induced by MPTP, Apelin-36 demonstrated neuroprotective effects. nih.gov Its administration partially reversed the depletion of dopamine (B1211576) in the striatum, improved the activity of antioxidant systems, and reduced the production of malondialdehyde. nih.gov The protective mechanism of Apelin-36 in this model was linked to the promotion of autophagy and the inhibition of apoptotic pathways. nih.gov

In diabetic mouse models, Apelin-36 has been shown to restore altered vascular responsiveness by enhancing the phosphorylation of Akt and eNOS. frontiersin.org However, in the beta cells of diabetic mice, Apelin-36 was found to inhibit glucose-stimulated insulin (B600854) secretion. frontiersin.org

In studies on blood pressure regulation, various apelin peptides, including Apelin-36, have been shown to cause a transient, dose-dependent reduction in blood pressure in animal models. nih.gov

Peptide Synthesis and Analog Design Strategies for Apelin-36

A significant challenge in the therapeutic application of apelin peptides, including Apelin-36, is their short in vivo half-life, which is often less than 5 minutes due to rapid degradation by proteases. nih.govfrontiersin.org This has spurred the development of strategies to create more stable and effective apelin analogs.

Development of Protease-Resistant Apelin-36 Analogs

The primary goal in designing Apelin-36 analogs is to enhance their resistance to proteolytic cleavage while maintaining or improving their affinity for the APJ receptor and their biological activity. Several strategies have been employed to achieve this:

PEGylation: This process involves attaching polyethylene (B3416737) glycol (PEG) chains to the peptide. PEGylation has been applied to apelin analogs to increase their plasma half-life. frontiersin.orgportlandpress.com

Chemical Modifications: Introducing unnatural amino acids or modifying the peptide backbone can prevent recognition and cleavage by proteases. nih.govfrontiersin.org For instance, analogs have been designed to be resistant to cleavage by ACE2. nih.govahajournals.org

Palmitoylation: The addition of a fatty acid chain, such as palmitate, can enhance the peptide's stability and duration of action. frontiersin.orgportlandpress.com

Cyclization: Creating a cyclic structure within the peptide can make it less susceptible to exopeptidases. frontiersin.org

Design and Characterization of Biased Ligands for APJ

The apelin receptor (APJ), a Class A G protein-coupled receptor (GPCR), is activated by endogenous ligands like Apelin-36. This activation triggers two primary signaling cascades: the G protein-dependent pathway and the β-arrestin-dependent pathway. Apelin-36 acts as a balanced agonist, engaging both pathways. patsnap.com However, research has focused on developing "biased ligands" that preferentially activate one pathway over the other. nih.gov This approach aims to harness the therapeutic benefits associated with G protein signaling (e.g., vasodilation, positive inotropy) while minimizing potential adverse effects linked to β-arrestin recruitment (e.g., receptor desensitization, internalization, and potential pro-hypertrophic effects). nih.govbiomolther.orgjacc.org

The design of biased agonists for APJ often involves sophisticated computational and synthetic strategies. Molecular dynamics simulations of the apelin peptide interacting with the APJ receptor have been used to guide the design of novel analogues. ahajournals.org By understanding the structural determinants of ligand binding and receptor conformation, researchers can introduce modifications, such as cyclization or specific amino acid substitutions, to create peptides that stabilize a receptor conformation favoring either G protein or β-arrestin coupling. patsnap.comahajournals.org For instance, identifying mutational hotspots critical for G protein-biased agonism allows for the rational design of ligands with enhanced pathway selectivity. patsnap.com

Characterization of these biased ligands requires a panel of in vitro functional assays to quantify their pathway-specific activity. Key methodologies include:

G Protein Pathway Activation Assays: These assays measure downstream effects of G protein coupling. A common method is the forskolin-induced cAMP inhibition assay, which quantifies the activation of the Gαi pathway. nih.govahajournals.org

β-Arrestin Recruitment Assays: These assays directly measure the recruitment of β-arrestin to the activated receptor. nih.govahajournals.org Commercially available assays, such as those from DiscoverX, are frequently used for this purpose. ahajournals.orgnih.gov

Receptor Internalization Assays: As β-arrestin is crucial for receptor internalization, measuring the extent to which a ligand promotes this process provides another metric of its β-arrestin pathway engagement. biomolther.orgahajournals.org

Competition Binding Assays: These experiments, often using radiolabeled apelin ([125I]apelin-13), are performed on cells or tissue homogenates (e.g., from human heart) to determine the binding affinity (KD or Ki) of the novel ligands for the APJ receptor. ahajournals.orgnih.gov

The data from these assays are used to calculate a "bias factor," which quantifies the degree to which a ligand favors one signaling pathway over another compared to a reference balanced agonist like Apelin-36. nih.gov Several peptide and small-molecule biased agonists for APJ have been developed and characterized using these methods. patsnap.compnas.org

Table 1: Examples of Biased Ligands for the APJ Receptor

LigandTypeBiased PathwayKey Research FindingsCitations
MM07 Cyclic PeptideG ProteinShowed ~350- to 1300-fold bias for the G-protein pathway over β-arrestin. Was a more effective vasodilator in humans than [Pyr1]apelin-13. biomolther.orgahajournals.org
Apelin-36-[L28A] Peptide AnalogueG ProteinCompeted for binding with nanomolar affinity in human cardiac tissue. Showed higher potency for cAMP inhibition (G protein) compared to β-arrestin recruitment. nih.govahajournals.org
Apelin-36-[L28C(30kDa-PEG)] PEGylated Peptide AnalogueG ProteinShowed significantly lower potency (2,000-fold less) in recruiting β-arrestin compared to Apelin-36, while retaining nanomolar potency in G protein activation assays. nih.govahajournals.org
CMF-019 Small MoleculePartial Gi ProteinStructural studies of CMF-019 bound to the APJ-Gi complex helped elucidate the mechanisms of biased agonism. pnas.orgmdpi.com
WN561 / WN353 Small MoleculeG ProteinRationally designed agonists that selectively activate the G protein pathway, with WN561 showing cardioprotective effects. patsnap.com
(-)-Epicatechin Flavonoidβ-ArrestinDemonstrated to bind to the APJ receptor and preferentially activate the β-arrestin pathway, acting as a biased agonist. mdpi.com

Advanced Analytical Techniques for Apelin-36 Quantification in Biological Matrices

Accurate quantification of Apelin-36 and other apelin isoforms in biological matrices like plasma and tissue is critical for understanding their physiological and pathological roles. However, measurement is challenging due to the existence of multiple, structurally similar isoforms, low circulating concentrations, and a short in vivo half-life. researchgate.netresearchgate.net Two main categories of analytical techniques are employed: mass spectrometry-based approaches and immunoassays.

Mass Spectrometry-Based Approaches (e.g., High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS))

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is considered the gold standard for peptide quantification due to its high specificity and ability to unambiguously distinguish between different isoforms. researchgate.netnih.gov This is particularly important for the apelin family, where immunoassays often fail to differentiate between peptides like Apelin-12, Apelin-13, Apelin-17, and Apelin-36. nih.govchemrxiv.org

The typical LC-MS/MS workflow for Apelin-36 involves several key steps:

Sample Preparation: To overcome the challenges of low peptide concentration and interference from abundant proteins in plasma, a sample extraction and concentration step is necessary. Common techniques include solid-phase extraction (SPE), often using C18 cartridges, or cation-exchange extraction. researchgate.netnih.govoup.com Sample acidification and the use of protease inhibitors are crucial pre-analytical steps to improve peptide stability. researchgate.net

Chromatographic Separation (HPLC): The extracted sample is injected into an HPLC system, where the different apelin isoforms are separated based on their physicochemical properties as they pass through a column.

Mass Spectrometric Detection (MS/MS): Following separation, the peptides are ionized and enter the mass spectrometer. A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used. researchgate.netnih.gov This involves selecting a specific precursor ion (the molecular ion of the target peptide, e.g., Apelin-36) and a specific product ion generated after fragmentation, creating a highly specific mass transition that minimizes interference.

Quantification: Absolute quantification is achieved by comparing the signal of the endogenous peptide to that of a known concentration of a stable isotope-labeled internal standard, which is added to the sample at the beginning of the workflow. researchgate.netnih.gov

Despite its specificity, the development of a sensitive LC-MS/MS method for endogenous apelin isoforms has proven difficult. Several studies have reported that even with optimized methods, they were unable to detect expected circulating forms of apelin, including Apelin-36, in the plasma of healthy individuals. researchgate.netresearchgate.netnih.gov This calls into question the high concentrations often reported by immunoassays and suggests that physiological levels may be at or below the detection limits of many current MS methods. researchgate.netnih.gov

Table 2: Performance of LC-MS/MS Methods for Apelin Quantification

Study FocusMatrixApelin Isoforms TargetedLower Limit of Detection (LOD) / Quantification (LLOQ)Key FindingCitations
Multiplexed LC/MS/MS MethodHuman PlasmaApelin-12, -13, -p13, -17, -36 LOD: 10-50 pg/mLNone of the five expected apelin forms were detected in plasma from 10 healthy donors, contrasting with immunoassay results. researchgate.netnih.gov
UHPLC-MS/MS MethodHuman PlasmaApelin-12, -13, [Pyr1]-13, -17, -36 LOD in the picomolar rangeDetected apelin-12 and [Pyr1]-apelin-13 in all samples; detected Apelin-36 in 40% of samples, but below the quantification limit. chemrxiv.org
HPLC-MS/MS for Preproapelin-transfected cellsHuman Plasma, HEK cellsMultiple Isoforms including Apelin-36 Not specified for plasmaFailed to detect apelin isoforms in plasma of healthy volunteers and CKD patients. Apelin-36 was detected in transfected HEK cell media. researchgate.net
LC-MS/MS for in vivo metabolitesHuman Plasma[Pyr1]apelin-13 and its metabolitesLLOQ: 1 ng/mL for [Pyr1]apelin-13Endogenous levels of [Pyr1]apelin-13 were below the LLOQ in baseline samples before infusion. researchgate.net

Immunoassays (e.g., Enzyme-Linked Immunosorbent Assay (ELISA), Radioimmunoassay (RIA))

Immunoassays, including ELISA and RIA, are widely used for quantifying apelin peptides due to their high throughput, relative ease of use, and commercial availability. chemrxiv.orgnih.gov

Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits for Apelin-36 typically employ a competitive immunoassay format. antibodies.commybiosource.comassaygenie.com

Principle: A microplate is pre-coated with an Apelin-36 antigen. During the assay, the Apelin-36 in the sample (or standard) competes with a fixed amount of biotin-labeled Apelin-36 for binding to a limited number of anti-apelin antibody sites. After washing, a streptavidin-HRP conjugate is added, followed by a substrate solution. The resulting color intensity is inversely proportional to the concentration of Apelin-36 in the sample. antibodies.commybiosource.com

Radioimmunoassay (RIA): RIA is another common immunoassay technique used for apelin measurement.

Principle: Similar to competitive ELISA, RIA involves competition between the unlabeled apelin in the sample and a radiolabeled apelin tracer (e.g., 125I-apelin) for binding to a limited amount of anti-apelin antibody. After separation of bound from free tracer, the radioactivity of the antibody-bound fraction is measured. The concentration of apelin in the sample is inversely related to the measured radioactivity.

A significant limitation of many apelin immunoassays is their lack of specificity. Most available kits use polyclonal antibodies that target the conserved C-terminal region of the apelin peptide. chemrxiv.org This results in high cross-reactivity between different isoforms (e.g., Apelin-12, -13, -17, and -36), meaning the assay measures total "immunoreactive apelin" rather than a specific isoform. ahajournals.orgnih.gov This lack of specificity is a primary reason for the discrepancies observed between immunoassay and mass spectrometry results. researchgate.netnih.gov Despite these limitations, immunoassays are frequently used in clinical studies, though results should be interpreted with caution. nih.gov

Table 3: Characteristics of Commercial Immunoassay Kits for Apelin-36

Assay TypeManufacturer ExampleDetection RangeSensitivity (Minimum Detectable Dose)PrincipleCitations
ELISA Phoenix PharmaceuticalsNot specified for Apelin-36 kit, but Apelin-12 kit has 100% cross-reactivity with Apelin-36.0.07 ng/mL (Apelin-36 kit)Competitive eajm.org
ELISA Cloud-Clone Corp.7.41-600 pg/mL< 2.52 pg/mLCompetitive Inhibition cloud-clone.com
ELISA Antibodies.com46.875-3000 pg/mL28.125 pg/mLCompetitive antibodies.com
RIA Phoenix Pharmaceuticals (Magnetic Bead)Not SpecifiedNot SpecifiedRadioimmunoassay phoenixpeptide.com
RIA Validated in-house methodDetection Limit: 6 pmol/LIntra-assay CV: 3%, Inter-assay CV: 5%Radioimmunoassay oup.com

Future Directions and Pre Clinical Therapeutic Horizon of Apelin 36 Human

Further Elucidation of Unexplored Signaling Pathways and Mechanisms of Action

The activation of the apelin receptor (APJ) by Apelin-36 (B1139625) initiates a complex network of intracellular signaling cascades. researchgate.net While it is established that Apelin-36 couples to Gαi and Gαq proteins, leading to downstream effects like the inhibition of cAMP production and activation of the PI3K/Akt and ERK1/2 pathways, many nuances of its signaling remain to be explored. frontiersin.orgfrontiersin.org

Future research is critical to unravel the full spectrum of Apelin-36's mechanisms. A key area of investigation is the phenomenon of biased agonism, where different apelin isoforms can preferentially activate certain signaling pathways over others. nih.govdovepress.com Apelin-36, for instance, appears to more strongly induce β-arrestin recruitment compared to shorter isoforms like apelin-13 (B560349). nih.govmdpi.com The downstream consequences of this β-arrestin-dependent signaling are not fully understood but are thought to play a role in receptor internalization and potentially distinct physiological outcomes. researchgate.netfrontiersin.org Elucidating how Apelin-36 differentially engages these pathways will be crucial for understanding its diverse biological effects.

Moreover, the potential for ligand-independent activation of the APJ receptor, for example through mechanical stretch, and how this interacts with Apelin-36-mediated signaling is an emerging area of interest. jacc.org The cross-talk between the apelin/APJ system and other critical signaling pathways, such as the renin-angiotensin system, also warrants deeper investigation to fully appreciate its regulatory role in complex disease states. nih.govscielo.br

Table 1: Known and Unexplored Signaling Aspects of Apelin-36

Signaling Aspect Current Understanding Unexplored Areas
G-Protein Coupling Apelin-36 activates Gαi and Gαq proteins, modulating pathways like PI3K/Akt and ERK1/2. frontiersin.orgfrontiersin.org The precise stoichiometry and dynamics of G-protein activation by Apelin-36 are not fully characterized.
β-Arrestin Pathway Apelin-36 is a potent recruiter of β-arrestin, leading to receptor desensitization and internalization. researchgate.netnih.gov The specific downstream signaling events mediated by β-arrestin in response to Apelin-36 and their physiological relevance are poorly understood. nih.gov
Biased Agonism Different apelin isoforms exhibit biased agonism, with Apelin-36 showing a potential bias towards β-arrestin. dovepress.commdpi.com The structural basis for Apelin-36's signaling bias and how this can be exploited for therapeutic benefit requires further investigation.

| Receptor Cross-Talk | The apelin system has a reciprocal relationship with the renin-angiotensin system. nih.gov | The detailed molecular mechanisms of interaction with other receptor systems and the integrated physiological response are yet to be fully elucidated. |

Rational Design and Development of Highly Selective and Biased Apelin-36 Agonists/Antagonists for Pre-clinical Applications

The discovery of biased agonism in the apelin/APJ system has opened up new frontiers for drug design. dovepress.comcsic.es The development of ligands that selectively activate beneficial pathways (e.g., G-protein signaling for inotropic support) while avoiding detrimental ones (e.g., β-arrestin-mediated cardiac hypertrophy) is a key therapeutic goal. researchgate.netpnas.org

Rational drug design is now focused on creating both peptide and non-peptide agonists and antagonists with specific signaling profiles. nih.gov For instance, the cyclic peptide MM07 has been developed as a G-protein-biased agonist, showing preferential activation of the Gαi pathway over β-arrestin recruitment. dovepress.comnih.gov Similarly, small-molecule agonists like CMF-019 have been identified as having a bias towards G-protein signaling. patsnap.com

On the other hand, the development of selective antagonists is crucial for probing the function of the apelin system and for potential therapeutic applications where its inhibition is desired, such as in certain cancers. researchgate.net ML221 is a notable example of a potent and selective small-molecule antagonist of the apelin receptor. guidetopharmacology.orgnih.gov Future efforts will likely focus on refining these molecules to improve their pharmacokinetic properties and signaling bias for pre-clinical testing. researchgate.net

Table 2: Examples of Pre-clinical Apelin Receptor Modulators

Compound Type Key Characteristics Reference(s)
MM07 Cyclic Peptide Agonist Biased towards G-protein signaling over β-arrestin. dovepress.com dovepress.comnih.gov
CMF-019 Small-Molecule Agonist Exhibits strong bias towards the G-protein pathway. patsnap.com patsnap.com
E339-3D6 Non-peptide Agonist Partial agonist for cAMP inhibition but a full agonist for receptor internalization. guidetopharmacology.orgnih.gov guidetopharmacology.orgnih.gov
ML221 Non-peptide Antagonist Potent and selective antagonist of the apelin receptor. guidetopharmacology.orgnih.gov guidetopharmacology.orgnih.gov

| WN561 | Peptide Agonist | Exclusive G-protein-biased agonist with reduced pro-hypertrophic effects. pnas.org | pnas.org |

Investigation of the Apelin-36 System in Emerging Pre-clinical Disease Models

While the role of the apelin system in cardiovascular diseases is well-documented, its involvement in other pathologies is an expanding area of research. researchgate.netahajournals.org Pre-clinical models are instrumental in uncovering the therapeutic potential of targeting the Apelin-36 system in a variety of diseases.

In the context of kidney disease, apelin has demonstrated protective effects in models of acute kidney injury and fibrosis. researchgate.netnih.gov It appears to regulate glomerular hemodynamics and promote aquaresis, suggesting its potential as a therapeutic target for conditions like diabetic nephropathy. researchgate.netnih.gov

The apelin/APJ system is also widely expressed in the nervous system and is being investigated for its role in neurological disorders. nih.gov Studies in pre-clinical models of ischemic stroke have shown that Apelin-36 can reduce neuronal apoptosis and inflammation, suggesting a neuroprotective role. frontiersin.orgspandidos-publications.com Furthermore, its involvement in neurodegenerative diseases and other neurological conditions is an active area of investigation. nih.gov

The metabolic effects of apelin are also a significant focus. frontiersin.org In models of diabetes and obesity, apelin has been shown to improve insulin (B600854) sensitivity and glucose metabolism. frontiersin.orgmdpi.com Apelin-36, in particular, has been linked to the regulation of glucose homeostasis. medchemexpress.com

Table 3: Role of the Apelin System in Various Pre-clinical Disease Models

Disease Area Pre-clinical Findings Potential Therapeutic Implications Reference(s)
Kidney Disease Apelin protects against kidney injury and fibrosis in animal models. researchgate.net Targeting the apelin system may offer benefits for chronic kidney disease and diabetic nephropathy. nih.gov researchgate.netnih.gov
Neurological Disorders Apelin-36 demonstrates neuroprotective effects in models of ischemic stroke. frontiersin.orgspandidos-publications.com Apelin-based therapies could be explored for acute brain injuries and neurodegenerative diseases. nih.gov nih.govfrontiersin.orgspandidos-publications.com
Metabolic Disorders Apelin improves insulin sensitivity and glucose uptake in models of obesity and diabetes. frontiersin.orgmdpi.com Apelin receptor agonists may represent a novel treatment for type 2 diabetes and metabolic syndrome. frontiersin.org frontiersin.orgmdpi.com

| Sepsis | The apelin/APJ system shows protective effects in preclinical models of sepsis, including positive inotropic and anti-inflammatory actions. dovepress.com | Apelin-based therapies could be beneficial in managing sepsis-induced cardiac dysfunction and inflammation. dovepress.com | dovepress.com |

Advancements in Apelin-36 Delivery and Stability Strategies for Enhanced Pre-clinical Efficacy

A major hurdle in the therapeutic application of native apelin peptides, including Apelin-36, is their short plasma half-life, which is often less than five minutes. ahajournals.org This rapid degradation necessitates the development of strategies to improve their stability and delivery for sustained therapeutic effect. jicrcr.com

Several approaches are being explored to overcome this challenge. Chemical modifications of the peptide structure, such as N-terminal acetylation, C-terminal amidation, and the incorporation of unnatural amino acids, can enhance resistance to enzymatic degradation. frontiersin.org PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) to the peptide, is another strategy that has been shown to prolong the half-life of apelin analogs. frontiersin.org

Novel drug delivery systems are also being investigated to improve the preclinical efficacy of Apelin-36. jicrcr.com Liposomal formulations, where the peptide is encapsulated within lipid vesicles, can protect it from degradation and facilitate targeted delivery. plos.orgemjreviews.com For instance, apelin-conjugated liposomes have been developed for targeted drug delivery to tumor endothelial cells. plos.org The development of nanocarriers and other nanoparticle-based systems also holds promise for improving the bioavailability and therapeutic window of apelin-based drugs. emjreviews.comdovepress.com

Table 4: Strategies to Enhance Apelin-36 Stability and Delivery

Strategy Description Example/Application Reference(s)
Peptide Modification Altering the amino acid sequence or structure to increase resistance to proteolysis. Introduction of a fluorocarbon chain to create LIT01-196, a highly stable apelin analog. frontiersin.orgportlandpress.com frontiersin.orgportlandpress.com
PEGylation Covalent attachment of polyethylene glycol (PEG) to the peptide to increase its size and half-life. PEGylated apelin analogs have been developed to improve in vivo stability. frontiersin.org frontiersin.org
Liposomal Delivery Encapsulation of apelin within liposomes to protect it from degradation and enable targeted delivery. Apelin-conjugated liposomes for targeted delivery to tumor endothelial cells. plos.org plos.orgemjreviews.com

| Nanocarrier Systems | Utilization of nanoparticles to improve the pharmacokinetic profile and targeted delivery of apelin. | Emerging nanotherapeutic strategies are being explored for peptide delivery. emjreviews.comdovepress.com | emjreviews.comdovepress.com |

Exploration of Apelin-36 as a Biomarker in Various Pre-clinical Disease States

The dynamic regulation of the apelin system in various pathological conditions suggests that Apelin-36 could serve as a valuable biomarker for disease diagnosis, prognosis, and monitoring of therapeutic response. researchgate.netresearchgate.net Preclinical studies are essential for validating the potential of apelin as a biomarker before its translation to clinical practice.

In cardiovascular diseases, circulating apelin levels have been shown to be altered in preclinical models of heart failure and hypertension. nih.gov Lower plasma apelin levels have been associated with increased risk and severity of cardiac dysfunction, suggesting its potential as a prognostic marker. nih.gov

The role of apelin as a biomarker is also being investigated in oncology. nih.gov In some preclinical cancer models, apelin expression has been correlated with tumor growth and angiogenesis, and its levels have been shown to change in response to anti-angiogenic therapies. mdpi.com

Furthermore, in conditions like sepsis, changes in apelin levels have been observed in animal models, indicating its potential utility in the diagnosis and prognostic prediction of this life-threatening condition. dovepress.com However, the methods for measuring apelin isoforms like Apelin-36 in plasma need to be standardized and validated to ensure reliability. researchgate.net

Table 5: Apelin-36 as a Potential Pre-clinical Biomarker

Disease State Observation in Pre-clinical Models Potential Clinical Utility Reference(s)
Heart Failure Plasma apelin levels are often decreased in later stages of heart failure. jacc.org May serve as a biomarker for increased risk and severity of chronic heart failure. nih.gov nih.govjacc.org
Cancer Apelin expression is upregulated in some tumor tissues and can be modulated by cancer therapies. nih.govmdpi.com Could potentially be used to predict treatment response and prognosis in certain cancers. nih.gov nih.govmdpi.com
Sepsis Altered apelin levels are observed in animal models of sepsis. dovepress.com May have diagnostic and prognostic value in sepsis. dovepress.com dovepress.com

| Recurrent Pregnancy Loss | Markedly higher serum concentrations of Apelin-36 have been observed in women with unexplained recurrent pregnancy loss compared to healthy pregnant women. oup.com | Could potentially serve as a biomarker and inform future treatment strategies for unexplained pregnancy loss. oup.com | oup.com |

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.